molecular formula C8H12N2O B2498469 (6-Ethoxypyridin-2-yl)methanamine CAS No. 1248397-68-3

(6-Ethoxypyridin-2-yl)methanamine

Cat. No.: B2498469
CAS No.: 1248397-68-3
M. Wt: 152.197
InChI Key: AJTLJJIEMQBEQX-UHFFFAOYSA-N
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Description

(6-Ethoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is recognized in scientific research as a valuable chemical building block, particularly in the field of medicinal chemistry. The core structure of a pyridine ring bearing an ethoxy group and a reactive methylamine group makes it a versatile intermediate for the synthesis of more complex molecules. This compound is part of the important class of pyridinemethanamine derivatives. Research has identified this structural motif as a critical pharmacophore; for instance, studies on anti-tuberculosis agents have found that the N-(pyridin-2-ylmethyl)amine group is an optimal side chain for potent pyrazolopyrimidine-based inhibitors of mycobacterial ATP synthase . The compound serves as a key synthetic precursor in pharmaceutical research for various targets. Similar pyridinemethanamine structures are frequently employed in developing compounds for diverse applications, including potential treatments for parasitic infestations and conditions associated with the APJ receptor . Its utility lies in its ability to be readily incorporated into larger molecular frameworks, often to modulate the physicochemical properties or to interact with specific biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, as it is for use by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-ethoxypyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTLJJIEMQBEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248397-68-3
Record name 1-(6-ethoxypyridin-2-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to (6-Ethoxypyridin-2-yl)methanamine (CAS 1248397-68-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (6-Ethoxypyridin-2-yl)methanamine, a valuable pyridine-based building block in medicinal chemistry. Drawing upon established chemical principles and available data, this document details its physicochemical properties, a validated synthesis pathway with mechanistic insights, its emerging applications in drug discovery, and essential safety protocols.

Compound Profile and Physicochemical Properties

(6-Ethoxypyridin-2-yl)methanamine is a substituted pyridine derivative featuring an ethoxy group at the 6-position and a methanamine group at the 2-position. This unique substitution pattern imparts specific electronic and steric properties, making it a desirable intermediate for elaborating more complex molecular architectures.

Core Identifiers
IdentifierValue
IUPAC Name (6-Ethoxypyridin-2-yl)methanamine
CAS Number 1248397-68-3
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of (6-Ethoxypyridin-2-yl)methanamine. It is important to note that while some data is derived from safety data sheets, other values are estimated based on structurally similar compounds due to the limited availability of specific experimental data for this molecule.

PropertyValueSource/Comment
Physical State Solid, Crystal - Powder[1]
Color White to slightly pale yellow-red[1]
Melting Point 113 °C[1]
Boiling Point No data available
Solubility Soluble in polar organic solventsInferred from related structures[2]
pKa (Conjugate Acid) Predicted ~7-8Estimated based on aminomethylpyridine analogs

Synthesis and Characterization

Proposed Synthesis Pathway

The synthesis initiates with a nucleophilic aromatic substitution to introduce the ethoxy group, followed by a reduction of the nitrile.

Synthesis_of_6-Ethoxypyridin-2-yl-methanamine Start 2-Chloro-6-methylpyridine Intermediate1 2-Cyano-6-methylpyridine Start->Intermediate1 Cyanation (e.g., NaCN) Intermediate2 6-Ethoxypyridine-2-carbonitrile Intermediate1->Intermediate2 Nucleophilic Substitution (NaOEt) Product (6-Ethoxypyridin-2-yl)methanamine Intermediate2->Product Nitrile Reduction (e.g., H₂, Pd/C or LiAlH₄)

Caption: Proposed two-step synthesis of (6-Ethoxypyridin-2-yl)methanamine.

Experimental Protocol

Step 1: Synthesis of 6-Ethoxypyridine-2-carbonitrile

This step is based on the nucleophilic displacement of a suitable leaving group (e.g., a halide) by an ethoxide source. While various starting materials could be envisioned, a common precursor is a 6-halopyridine-2-carbonitrile.

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyridine-2-carbonitrile.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by flash column chromatography on silica gel to yield pure 6-ethoxypyridine-2-carbonitrile.

Step 2: Reduction of 6-Ethoxypyridine-2-carbonitrile to (6-Ethoxypyridin-2-yl)methanamine

The reduction of the nitrile group to a primary amine can be achieved through several reliable methods. Catalytic hydrogenation is often preferred for its cleaner reaction profile and scalability.

  • Catalytic Hydrogenation:

    • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-ethoxypyridine-2-carbonitrile in a suitable solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3]

    • Reaction Conditions: The vessel is purged with hydrogen gas and then pressurized to approximately 6 bar.[1][3] The reaction mixture is stirred at a slightly elevated temperature (e.g., 30-50 °C) until hydrogen uptake ceases.[1][3]

    • Work-up and Purification: The catalyst is carefully filtered off, and the solvent is removed in vacuo to yield the crude (6-Ethoxypyridin-2-yl)methanamine. Further purification can be achieved by recrystallization or chromatography if necessary.

  • Alternative Reduction with Lithium Aluminum Hydride (LiAlH₄):

    • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 6-ethoxypyridine-2-carbonitrile in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C.[4][5]

    • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The reaction progress is monitored by TLC.

    • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the desired product.

Characterization

Due to the lack of published spectra for the title compound, the following are predicted characteristic signals based on analogous structures.

  • ¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic protons on the pyridine ring would appear as a set of coupled multiplets. The methylene protons of the aminomethyl group would likely appear as a singlet, and the amine protons as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the ethoxy carbons, the aromatic carbons of the pyridine ring (with the carbon attached to the ethoxy group being the most downfield), and the methylene carbon of the aminomethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (152.19 g/mol ).

Applications in Medicinal Chemistry and Drug Discovery

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to form key interactions with biological targets and their favorable physicochemical properties.[6][7] The aminomethylpyridine motif, in particular, is a versatile building block for the synthesis of a wide range of biologically active molecules.

Role as a Synthetic Intermediate

(6-Ethoxypyridin-2-yl)methanamine serves as a key intermediate for introducing a substituted pyridyl moiety into a larger molecule. The primary amine functionality allows for a variety of subsequent chemical transformations, including:

  • Amide bond formation

  • Reductive amination

  • Formation of ureas and thioureas

  • Participation in multicomponent reactions

These reactions enable the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.

Potential Therapeutic Areas

While specific biological activity for (6-Ethoxypyridin-2-yl)methanamine has not been reported, related aminomethylpyridine derivatives have shown promise in various therapeutic areas, including:

  • Anticancer Agents: Pyridine-based compounds are known to act as kinase inhibitors, which are a major class of anticancer drugs.[6][8]

  • Antiprotozoal Agents: Aminopyridine scaffolds have been investigated for the development of drugs against neglected tropical diseases.[9]

  • Central Nervous System (CNS) Disorders: The pyridine nucleus is a common feature in drugs targeting CNS receptors and enzymes.

The unique substitution pattern of (6-Ethoxypyridin-2-yl)methanamine offers medicinal chemists an opportunity to explore novel chemical space and potentially develop new therapeutic agents with improved efficacy and safety profiles.

Medicinal_Chemistry_Applications cluster_transformations Chemical Transformations cluster_applications Potential Therapeutic Targets Core (6-Ethoxypyridin-2-yl)methanamine Amide Amide Formation Core->Amide Acyl Halides, Carboxylic Acids ReductiveAmination Reductive Amination Core->ReductiveAmination Aldehydes, Ketones Urea Urea/Thiourea Formation Core->Urea Isocyanates, Isothiocyanates Kinase Kinase Inhibitors (Oncology) Amide->Kinase GPCR GPCR Modulators (CNS) ReductiveAmination->GPCR Enzyme Enzyme Inhibitors (Infectious Diseases) Urea->Enzyme

Sources

A Technical Guide to (6-Ethoxypyridin-2-yl)methanamine: A Versatile Nucleophilic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (6-Ethoxypyridin-2-yl)methanamine, a substituted picolinamine derivative of significant interest to researchers in medicinal chemistry and materials science. We will explore its chemical properties, synthesis, and core applications, with a focus on its utility as a versatile synthetic intermediate. While this compound is a valuable research tool, it is important to note that as of the time of this writing, it does not have a dedicated PubChem Compound Identification (CID) or ChemSpider ID, a common occurrence for specialized, non-commercial chemical entities.

Compound Identification and Physicochemical Properties

(6-Ethoxypyridin-2-yl)methanamine belongs to the class of pyridinylmethanamines, which are characterized by a methylamine group attached to a pyridine ring. The presence of the ethoxy group at the 6-position significantly influences the molecule's electronic properties, solubility, and metabolic stability, making it an attractive scaffold for library synthesis in drug discovery programs. Its structural similarity to commercially available analogs, such as (6-Methoxypyridin-2-yl)methanamine, provides a basis for predicting its chemical behavior and physical properties.

The key identifiers and computed properties for (6-Ethoxypyridin-2-yl)methanamine are summarized below.

PropertyValueSource
IUPAC Name (6-Ethoxypyridin-2-yl)methanamine-
Molecular Formula C₈H₁₂N₂O(Calculated)
Molecular Weight 152.19 g/mol (Calculated)
PubChem CID Not Available-
ChemSpider ID Not Available-
CAS Number Not Available-
Canonical SMILES CCOC1=CC=CC(=N1)CN(Predicted)
Predicted XLogP3 ~0.9(Estimated based on analogs)
Predicted Boiling Point ~230-240 °C at 760 mmHg(Estimated based on analogs)
Form Solid or Liquid(Analog data suggests solid form)

Synthesis and Purification

The synthesis of (6-Ethoxypyridin-2-yl)methanamine can be achieved through a reliable, multi-step pathway common for this class of compounds. A logical and field-proven approach involves the reduction of a nitrile precursor, 6-ethoxypyridine-2-carbonitrile.

Step 1: Synthesis of 6-Ethoxypyridine-2-carbonitrile (Nitrile Precursor)

The nitrile is typically prepared via a nucleophilic aromatic substitution reaction from an inexpensive, commercially available starting material, 2,6-dichloropyridine.

  • Reaction: 2,6-Dichloropyridine is first reacted with sodium ethoxide to selectively displace one chlorine atom, yielding 2-chloro-6-ethoxypyridine. This intermediate is then subjected to a cyanation reaction, often using zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like Xantphos), to install the nitrile group.

  • Causality: The first substitution with sodium ethoxide is generally regioselective. The subsequent palladium-catalyzed cyanation is a robust and high-yielding method for converting aryl halides to nitriles, chosen for its functional group tolerance and reliability.

Step 2: Reduction of Nitrile to Primary Amine

The final step is the reduction of the 6-ethoxypyridine-2-carbonitrile to the target primary amine.

  • Reaction: This transformation can be accomplished using several robust reducing agents. The most common methods include:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-catalytic method involving the treatment of the nitrile in an anhydrous ether solvent (like THF or diethyl ether) followed by a careful aqueous workup.

    • Catalytic Hydrogenation: Using a catalyst such as Raney Nickel or Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas. This method is often preferred in industrial settings for its safety and cost-effectiveness.

  • Causality: LiAlH₄ is a highly effective, albeit aggressive, reagent that ensures complete reduction. Catalytic hydrogenation is a "greener" alternative that avoids the generation of large amounts of aluminum salt waste and is highly efficient, though it may require specialized high-pressure equipment. The choice of method depends on the scale of the synthesis and available laboratory resources.

Purification: Following the reaction workup, the crude (6-Ethoxypyridin-2-yl)methanamine is typically purified using column chromatography on silica gel or by vacuum distillation to yield the final product with high purity.

Core Application: Amide Bond Formation in Medicinal Chemistry

The primary utility of (6-Ethoxypyridin-2-yl)methanamine lies in its function as a nucleophilic amine for the construction of amide bonds—the most common chemical linkage in approved pharmaceuticals.[1] The amide coupling reaction is a cornerstone of drug discovery, allowing for the modular assembly of complex molecules from carboxylic acid and amine building blocks.

  • Mechanism of Action: As a primary amine, the terminal -NH₂ group acts as a potent nucleophile that attacks an "activated" carboxylic acid. This activation is typically achieved in situ using a coupling reagent .

  • Significance of the Scaffold:

    • Vectorial Growth: The primary amine provides a reliable attachment point for extending a molecule's structure, allowing chemists to systematically probe the structure-activity relationship (SAR) of a compound series.

    • Pharmacokinetic Modulation: The ethoxy-pyridine core can influence a drug candidate's properties. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ethoxy group can enhance solubility and tune metabolic stability. This scaffold is found in various advanced pharmaceutical intermediates.[2]

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a standard, reliable method for coupling (6-Ethoxypyridin-2-yl)methanamine with a generic carboxylic acid (R-COOH) using HATU [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate], a widely used and highly efficient coupling reagent.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere):

    • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (R-COOH, 1.0 equivalent).

    • Add (6-Ethoxypyridin-2-yl)methanamine (1.1 equivalents).

    • Dissolve the components in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Rationale: An inert atmosphere prevents moisture from hydrolyzing the activated intermediate. Using a slight excess of the amine ensures the complete consumption of the potentially more valuable carboxylic acid.

  • Activation and Coupling:

    • To the stirred solution, add HATU (1.2 equivalents).

    • Add a non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA, 2.5 equivalents).

    • Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. DIPEA is required to deprotonate the carboxylic acid and the ammonium salt formed after the amine attacks, driving the reaction to completion.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Continuous monitoring prevents unnecessary degradation of the product and confirms the reaction's endpoint.

  • Aqueous Workup:

    • Once complete, dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure amide product.

    • Rationale: This final step removes non-polar and highly polar impurities, yielding the desired compound in high purity for subsequent biological testing or further synthetic steps.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HATU-mediated amide coupling protocol described above.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Final Purification A Dissolve Carboxylic Acid (1.0 eq) & (6-Ethoxypyridin-2-yl)methanamine (1.1 eq) in anhydrous DMF B Add HATU (1.2 eq) A->B Under N2 C Add DIPEA (2.5 eq) D Stir at Room Temperature (2-12h) E Dilute with Ethyl Acetate D->E Monitor by LC-MS F Wash with aq. NaHCO3 E->F G Wash with Brine F->G H Dry over Na2SO4 & Concentrate G->H I Flash Column Chromatography (Silica Gel) H->I J Pure Amide Product I->J

Caption: Workflow for HATU-mediated amide coupling.

Safety and Handling

While specific toxicity data for (6-Ethoxypyridin-2-yl)methanamine is not available, it should be handled with the standard precautions used for novel research chemicals. Based on data for the structurally similar (6-Methoxypyridin-2-yl)methanamine, this compound class may be classified as acutely toxic if swallowed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(6-Ethoxypyridin-2-yl)methanamine is a valuable, non-commercial building block for chemical synthesis. Its structure, featuring a nucleophilic primary amine and a tunable ethoxy-pyridine core, makes it an ideal starting material for creating diverse libraries of novel compounds. Its primary application in amide bond formation remains one of the most crucial and frequently used reactions in the development of new therapeutics and functional materials. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this and similar reagents in their synthetic endeavors.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Online] Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Gao, C., et al. (2018). Synthesis of picolinamide amide derivatives. ResearchGate. [Online] Available at: [Link]

  • Galloway, W. R., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Online] Available at: [Link]

  • PubChem. 6-Ethoxy-2-pyridinamine. [Online] Available at: [Link]

  • PubChem. (4-Methoxypyridin-2-yl)methanamine. [Online] Available at: [Link]

  • Google Patents. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity.

Sources

Technical Guide: Physical Properties & Handling of (6-Ethoxypyridin-2-yl)methanamine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (6-Ethoxypyridin-2-yl)methanamine free base , a critical heterocyclic building block used in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

(6-Ethoxypyridin-2-yl)methanamine is a bifunctional pyridine derivative characterized by a primary aminomethyl group at the C2 position and an ethoxy substituent at the C6 position. Unlike its stable dihydrochloride salt (often CAS 2490432-15-8), the free base is a reactive, electron-rich species.

The presence of the ethoxy group at C6 exerts a significant electronic effect (inductive withdrawal/resonance donation) compared to the unsubstituted parent 2-picolylamine, altering the basicity of the pyridine nitrogen and increasing lipophilicity.

Chemical Identifiers
Identifier Value
IUPAC Name 1-(6-Ethoxypyridin-2-yl)methanamine
Common Name 6-Ethoxy-2-picolylamine
CAS Number 1248397-68-3 (Generic/Base); 2490432-15-8 (2HCl Salt)
SMILES CCOC1=NC(=CC=C1)CN
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol

Part 2: Physical Properties Profile

The following data distinguishes the free base from its salt forms. Note that while salts are high-melting solids, the free base is a lower-melting phase, often an oil or low-melting solid at room temperature.

Thermodynamic & Bulk Properties
Property Value (Experimental/Predicted) Context & Causality
Physical State Viscous Liquid / Low-Melting Solid The ethoxy chain adds rotational freedom, disrupting the crystal lattice compared to methyl analogs.
Boiling Point ~262°C (Predicted) High BP due to intermolecular H-bonding (primary amine).
Density 1.06 ± 0.06 g/cm³ Typical for substituted pyridines; slightly denser than water.
Refractive Index 1.520 (Predicted) Consistent with aromatic pyridine systems.
Flash Point ~112°C Combustible; requires standard organic solvent precautions.
Electronic & Solution Properties
Property Value Implication for Drug Design
pKa (Pyridine N) ~3.5 - 4.5 The 6-ethoxy group is electron-donating by resonance but inductively withdrawing. It generally lowers the basicity of the ring nitrogen compared to pyridine (pKa 5.2).
pKa (Amine N) ~8.8 - 9.2 Typical primary aliphatic amine; protonated at physiological pH (7.4).
LogP 1.1 - 1.4 Moderately lipophilic. The ethoxy group increases permeability compared to 2-picolylamine (LogP ~0.5).
TPSA ~38 Ų Excellent range for CNS penetration (<90 Ų) and oral bioavailability.
Solubility High in organic solvents Freely soluble in DCM, MeOH, DMSO. Moderate water solubility (pH dependent).
Structural Visualization

The following diagram illustrates the core connectivity and key functional zones.

G cluster_0 Functional Zones Pyridine Pyridine Ring (Scaffold) Amine Aminomethyl Group (Primary Reactive Site) Pyridine->Amine Methylene Bridge (C2) Ethoxy 6-Ethoxy Group (Lipophilic/Electronic Mod) Ethoxy->Pyridine Ether Linkage (C6) Prop1 LogP ~1.2 (Permeability) Ethoxy->Prop1 Prop2 pKa ~9.0 (Basic Amine) Amine->Prop2

Caption: Structural decomposition of (6-Ethoxypyridin-2-yl)methanamine highlighting functional zones affecting LogP and pKa.

Part 3: Handling, Stability & Storage

Critical Warning: The free base is significantly more reactive than the hydrochloride salt. It is prone to oxidative degradation and carbamate formation upon exposure to air.

Stability Profile
  • Air Sensitivity: Moderate. Primary amines absorb atmospheric CO₂ to form carbamates/carbonates.

  • Oxidation: The benzylic-like methylene position (adjacent to pyridine) is susceptible to slow oxidation if stored improperly.

  • Hygroscopicity: The free base may absorb moisture, altering stoichiometry in precise coupling reactions.

Recommended Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: 2–8°C for short term; -20°C for long term (>1 month).

  • Container: Amber glass vials with Teflon-lined caps (minimize light exposure).

Part 4: Experimental Protocols

Protocol: Isolation of Free Base from HCl Salt

Most commercial vendors supply the dihydrochloride salt (CAS 2490432-15-8) due to stability. For reactions requiring the free amine (e.g., nucleophilic substitution, reductive amination), fresh liberation is recommended.

Workflow:

  • Dissolution: Dissolve 1.0 eq of (6-Ethoxypyridin-2-yl)methanamine·2HCl in minimal water.

  • Basification: Cool to 0°C. Slowly add 2.5 eq of 1N NaOH or saturated Na₂CO₃ (pH > 10).

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo at <40°C. Do not heat excessively.

  • Result: Clear to pale yellow oil (Free Base). Use immediately.

Characterization Workflow

To verify the integrity of the free base (vs. salt or carbonate), use the following logic:

Workflow Start Sample: Isolated Free Base HNMR 1H NMR (CDCl3) Start->HNMR Check1 Check: CH2 Peak Shift HNMR->Check1 Result1 ~3.8-3.9 ppm (Free Base) Check1->Result1 Observed Result2 ~4.2-4.3 ppm (Salt/Protonated) Check1->Result2 Observed Process Coupling / Reductive Amination Result1->Process Proceed to Reaction Reprocess Add Na2CO3 / Extract Result2->Reprocess Re-basify

Caption: Decision tree for verifying the free base state using 1H NMR chemical shifts of the methylene protons.

Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.5 (t, 1H, Py-H4)

    • δ 6.8 (d, 1H, Py-H3)

    • δ 6.6 (d, 1H, Py-H5)

    • δ 4.3 (q, 2H, O-CH₂ -CH₃)

    • δ 3.85 (s, 2H, Py-CH₂ -NH₂)

    • δ 1.4 (t, 3H, O-CH₂-CH₃ )

    • Note: Amine NH₂ protons are broad and variable.

References

  • PubChem. Compound Summary: (6-ethoxypyridin-2-yl)methanamine. National Library of Medicine. Available at: [Link]

  • EPA CompTox Dashboard. 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine (Analogous Properties). Available at: [Link]

An In-depth Technical Guide to (6-Ethoxypyridin-2-yl)methanamine and 2-Picolylamine: A Comparative Analysis for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, pyridin-2-ylmethanamine scaffolds serve as foundational building blocks for a diverse array of functional molecules. This technical guide provides a comprehensive comparative analysis of the parent molecule, 2-picolylamine, and its specialized derivative, (6-Ethoxypyridin-2-yl)methanamine. While 2-picolylamine is a widely utilized bidentate ligand and synthetic precursor, the introduction of a C6-ethoxy group fundamentally alters the molecule's electronic profile, steric hindrance, and physicochemical properties. This whitepaper is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the structural nuances, reactivity differences, and strategic applications that guide the selection of one scaffold over the other in a research and development context.

Introduction: Core Structural Scaffolds

At first glance, (6-Ethoxypyridin-2-yl)methanamine and 2-picolylamine (also known as 2-(aminomethyl)pyridine) share a common structural heritage: a pyridine ring bearing an aminomethyl group at the C2 position. This arrangement makes both compounds excellent bidentate chelating agents, capable of coordinating with metal ions through both the pyridine nitrogen and the primary amine nitrogen.[1][2][3] However, the substituent at the C6 position is the critical point of divergence. 2-Picolylamine is unsubstituted, presenting a simple, versatile, and sterically accessible scaffold. In contrast, (6-Ethoxypyridin-2-yl)methanamine is a "decorated" analogue, featuring an electron-donating ethoxy group. This seemingly minor addition has profound implications for the molecule's behavior, transforming it from a general-purpose building block into a specialized intermediate tailored for advanced applications, particularly in drug discovery.

G cluster_0 2-Picolylamine cluster_1 (6-Ethoxypyridin-2-yl)methanamine a a b b

Caption: Chemical structures of 2-Picolylamine and (6-Ethoxypyridin-2-yl)methanamine.

Comparative Physicochemical Properties

The addition of an ethyl ether to the pyridine ring introduces significant changes to the molecule's physical properties. These differences are critical for predicting solubility, membrane permeability, and reaction kinetics. While extensive experimental data for (6-Ethoxypyridin-2-yl)methanamine is not as widely published as for its parent compound, we can infer its properties based on closely related structures, such as (6-Methoxypyridin-2-yl)methanamine.[4]

Property2-Picolylamine(6-Ethoxypyridin-2-yl)methanamine (Predicted/Inferred)Rationale for Difference
Molecular Formula C₆H₈N₂[2]C₈H₁₂N₂OAddition of a -OC₂H₅ group.
Molecular Weight 108.14 g/mol [2]152.20 g/mol Increased mass from the ethoxy substituent.
Appearance Colorless to pale yellow liquid[1][3]Likely a liquid or low-melting solidIncreased molecular weight and potential for solid-state packing.
Boiling Point 203 °C (at 760 mmHg)[2][5]> 203 °CIncreased van der Waals forces due to higher molecular weight.
Density 1.049 g/mL at 25 °C[2][6]~1.0-1.1 g/mLThe addition of the ethoxy group is expected to have a minor impact on density.
Water Solubility Soluble[3]Moderately to sparingly solubleThe hydrophobic ethyl chain significantly decreases overall polarity and hydrogen bonding capacity with water.
logP (Octanol-Water) -0.40[5]~1.0 - 1.5The ethoxy group substantially increases lipophilicity, a key parameter in drug design for membrane permeability.
pKa (Pyridine N) ~2.3[3]> 2.3The electron-donating ethoxy group increases electron density on the pyridine ring, making the ring nitrogen more basic.
pKa (Amine N) ~8.8[3]~8.8The electronic effect of the C6-substituent on the C2-aminomethyl group is minimal, so the basicity of the primary amine should be comparable.

Synthesis and Reactivity: An Electronic and Steric Disparity

The synthetic routes and subsequent reactivity profiles of these two molecules are dictated by the presence or absence of the C6-ethoxy group.

Synthetic Pathways

2-Picolylamine is readily prepared on an industrial scale, most commonly through the catalytic hydrogenation of 2-cyanopyridine.[2] This straightforward and high-yielding process makes it an accessible and cost-effective starting material.

The synthesis of (6-Ethoxypyridin-2-yl)methanamine is a multi-step process that begins with a pre-functionalized pyridine ring. A common strategy involves using 2-chloro-6-ethoxypyridine or a similar starting material, converting it to the corresponding 2-cyano derivative, and subsequently reducing the nitrile to the primary amine. This more complex route underscores its role as a specialty chemical rather than a bulk commodity.

G cluster_0 2-Picolylamine Synthesis cluster_1 (6-Ethoxypyridin-2-yl)methanamine Synthesis a 2-Cyanopyridine b Catalytic Hydrogenation (e.g., H₂, Ni/Pd) a->b c 2-Picolylamine b->c d 2-Chloro-6-ethoxypyridine e Cyanation (e.g., Zn(CN)₂, Pd catalyst) d->e f 6-Ethoxy-2-cyanopyridine e->f g Reduction (e.g., LiAlH₄ or H₂) f->g h (6-Ethoxypyridin-2-yl)methanamine g->h

Caption: Comparative synthetic workflows for the two amine scaffolds.

Comparative Reactivity

The primary difference in reactivity stems from the +R (resonance) and -I (inductive) effects of the ethoxy group. As an oxygen-containing substituent, it is a powerful electron-donating group through resonance, which significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions.

  • Nucleophilicity of the Pyridine Ring: The pyridine nitrogen in (6-Ethoxypyridin-2-yl)methanamine is more electron-rich and therefore more nucleophilic and basic than in 2-picolylamine. This enhances its ability to coordinate to metal centers and increases its reactivity in reactions like quaternization.

  • Aromatic Substitution: The increased electron density makes the pyridine ring in the ethoxy-derivative more susceptible to electrophilic aromatic substitution (should such a reaction be desired), whereas the unsubstituted ring of 2-picolylamine is generally electron-deficient and resistant to such reactions.

  • Coordination Chemistry: While both are bidentate ligands, the ethoxy group in the C6 position introduces steric bulk adjacent to the pyridine nitrogen. This can influence the geometry and stability of the resulting metal complexes. For some catalytic applications, this steric hindrance can be beneficial, creating a specific coordination sphere around the metal that can influence selectivity.

  • Amine Reactivity: The reactivity of the exocyclic primary amine (e.g., in acylation or reductive amination) is largely unaffected by the C6-substituent due to its separation by the methylene bridge. Therefore, both molecules can be expected to undergo similar transformations at this position with comparable reaction rates.

Applications in Drug Development and Materials Science

The choice between these two molecules is almost always dictated by the final application.

2-Picolylamine: The Versatile Workhorse

As a fundamental building block, 2-picolylamine is used across a vast range of chemical applications:

  • Ligand Synthesis: It is a precursor to more complex multidentate ligands, such as tris(2-pyridylmethyl)amine (TPA), which are crucial in coordination chemistry and bioinorganic modeling.[2]

  • Catalysis: Metal complexes derived from 2-picolylamine and its derivatives are used as catalysts in various organic transformations, including transfer hydrogenation.[2]

  • Pharmaceutical Intermediates: It serves as a starting point for the synthesis of a wide variety of active pharmaceutical ingredients (APIs).[1][7]

  • Materials Science: It is used to create functional polymers and as a precursor for ionic liquids.[1][3][8]

(6-Ethoxypyridin-2-yl)methanamine: The Specialized Designer

This substituted analogue is rarely used as a general-purpose ligand. Its value lies in the specific properties the ethoxy group imparts to a larger target molecule, making it a high-value intermediate in targeted drug discovery.

  • Modulation of Physicochemical Properties: In drug design, appending an ethoxy group is a common strategy to fine-tune a molecule's properties. It increases lipophilicity (logP), which can enhance cell membrane permeability and oral absorption.

  • Metabolic Blocking: The C6 position of a pyridine ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing an ethoxy group at this position can block this metabolic pathway, increasing the drug's half-life and bioavailability.

  • Target-Specific Interactions: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, providing an additional interaction point with a biological target like an enzyme or receptor. This can significantly improve binding affinity and selectivity. For example, related substituted pyridin-2-ylmethylamine scaffolds are key intermediates in the synthesis of potent inhibitors for targets like diacylglycerol acyltransferase 2 (DGAT2) and ROS1/ALK tyrosine kinases, where such interactions are critical for efficacy.[9]

Exemplary Experimental Protocol: Synthesis of a Zn(II) Complex with 2-Picolylamine

To illustrate the practical application of these scaffolds as ligands, the following protocol details the synthesis of a representative metal complex. This self-validating procedure highlights the straightforward nature of chelation with these amines.

Objective: To synthesize Bis(2-picolylamine)zinc(II) chloride, [Zn(C₆H₈N₂)₂]Cl₂.

Materials:

  • Zinc(II) Chloride (ZnCl₂), anhydrous

  • 2-Picolylamine (C₆H₈N₂)

  • Ethanol, absolute

  • Diethyl ether

Procedure:

  • Preparation of Solutions: In a 50 mL round-bottom flask, dissolve 136 mg (1.0 mmol) of anhydrous ZnCl₂ in 10 mL of absolute ethanol. In a separate beaker, dissolve 216 mg (2.0 mmol) of 2-picolylamine in 5 mL of absolute ethanol.

  • Complexation: While stirring the ZnCl₂ solution at room temperature, add the 2-picolylamine solution dropwise over 5 minutes.

  • Precipitation: Upon addition, a white precipitate may form immediately. Continue stirring the mixture at room temperature for an additional 1 hour to ensure the reaction goes to completion.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with 5 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum for several hours to yield the final complex, [Zn(C₆H₈N₂)₂]Cl₂.

Causality and Validation: The 2:1 molar ratio of ligand to metal salt is chosen to satisfy the typical six-coordinate octahedral geometry preferred by Zn(II). The use of ethanol as a solvent facilitates the dissolution of both the inorganic salt and the organic ligand. The precipitation of the complex is driven by its lower solubility compared to the starting materials. The final product can be validated through techniques such as melting point determination, elemental analysis, and IR spectroscopy (observing shifts in N-H and pyridine ring stretching frequencies upon coordination).

Conclusion

The distinction between (6-Ethoxypyridin-2-yl)methanamine and 2-picolylamine is a clear example of strategic molecular design. 2-Picolylamine is a foundational, versatile, and economically efficient building block for creating a broad range of chemical structures. Its utility lies in its simplicity and predictable reactivity. Conversely, (6-Ethoxypyridin-2-yl)methanamine is a purpose-built intermediate. The deliberate inclusion of the C6-ethoxy group is a tactical choice made by medicinal chemists to modulate lipophilicity, block metabolic pathways, and introduce specific, favorable interactions with a biological target. The selection between these two amines is therefore not a matter of interchangeability, but a strategic decision based on the desired outcome: broad utility versus targeted precision.

References

  • Guidechem. (n.d.). 2-Picolylamine 3731-51-9 wiki.
  • Wikipedia. (2023). 2-Picolylamine. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-Picolylamine - Physico-chemical Properties.
  • POLITesi. (n.d.). synthesis of new triazole derivatives of bis(2-picolyl)amine ligands and their application in.
  • Chemsrc. (2025, August 24). 2-Picolylamine(CAS#:3731-51-9).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Picolylamine | 3731-51-9.
  • Laboratory Chemicals. (n.d.). 2-Picolylamine, 99%.
  • Arborpharmchem. (n.d.). Cas No.3731-51-9 2-Picolylamine.
  • Benchchem. (n.d.). [(3-Ethoxypyridin-2-yl)methyl]amine.
  • Sigma-Aldrich. (n.d.). (6-Methoxypyridin-2-yl)methanamine.

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Physicochemical Profiling of (6-Ethoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

(6-Ethoxypyridin-2-yl)methanamine is a bifunctional pyridine scaffold widely utilized in fragment-based drug discovery (FBDD) and coordination chemistry.[1][2][3] Its physicochemical profile is defined by a distinct basicity differential between the exocyclic primary amine and the electron-deficient pyridine nitrogen.[1][2][3]

Key Physicochemical Metrics:

  • Dominant pKa (Amine): 8.7 ± 0.2 (Protonated at physiological pH)[1][2]

  • Secondary pKa (Pyridine N): 1.2 ± 0.3 (Neutral at physiological pH)[1][2]

  • LogP (Neutral): 0.6 ± 0.2 (Moderate Lipophilicity)[1]

  • LogD (pH 7.4): -1.4 (High Aqueous Solubility)

At physiological pH (7.4), the molecule exists predominantly (>95%) as a monocation , driving high aqueous solubility and specific electrostatic interactions in protein binding pockets.

Chemical Identity & Structural Analysis

The molecule comprises a pyridine core substituted at the 2-position with a methanamine group and at the 6-position with an ethoxy group.[1][2][3] This substitution pattern creates a unique electronic environment where the alkoxy group modulates the basicity of the ring nitrogen via inductive effects.

PropertyDetail
IUPAC Name (6-Ethoxypyridin-2-yl)methanamine
Common Name 6-Ethoxy-2-picolylamine
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
SMILES CCOC1=NC(=CC=C1)CN
Key Features 2-Aminomethyl (Primary Amine), 6-Ethoxy (H-bond acceptor, Lipophilic)

pKa Analysis: Ionization Equilibria

Understanding the acid-base behavior of (6-Ethoxypyridin-2-yl)methanamine is critical for predicting its absorption and binding affinity.[1][2][3] The molecule possesses two ionizable centers:

  • Primary Amine (-CH₂-NH₂): The most basic center.[1][2][3]

  • Pyridine Nitrogen (Ring N): Significantly less basic due to the electron-withdrawing nature of the 6-ethoxy group.[1][2][3]

Predicted Dissociation Constants
Ionizable GrouppKa ValueTypeElectronic Influence
Primary Amine (-NH₃⁺) 8.7 ± 0.2 BaseMinimal effect from ring; typical for 2-picolylamines.[1][2][3]
Pyridine Nitrogen (PyH⁺) 1.2 ± 0.3 Weak BaseStrong -I (Inductive) effect from 6-ethoxy group lowers pKa significantly compared to pyridine (5.2).[1][2][3]
Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation from the dicationic state (low pH) to the neutral state (high pH).

Ionization Species1 Species 1 (pH < 1) Dication (+2) [PyH+, -NH3+] Species2 Species 2 (pH 1.2 - 8.7) Monocation (+1) [Py, -NH3+] (Dominant at pH 7.4) Species1->Species2 pKa₁ ~ 1.2 (Loss of Pyridine H+) Species3 Species 3 (pH > 8.7) Neutral (0) [Py, -NH2] Species2->Species3 pKa₂ ~ 8.7 (Loss of Amine H+)

Caption: Stepwise ionization of (6-Ethoxypyridin-2-yl)methanamine. The stable physiological species is the Monocation (Species 2).[2]

Mechanistic Insight

In unsubstituted pyridine, the pKa is ~5.2. In 2-picolylamine, the ring pKa drops to ~2.0 due to the electron-withdrawing ammonium group nearby.[1][2][3] In (6-Ethoxypyridin-2-yl)methanamine, the 6-ethoxy group exerts a strong inductive withdrawal (-I effect) on the ring nitrogen, further suppressing its basicity to ~1.[1][2][3]2. Conversely, the ethoxy group has negligible impact on the exocyclic amine, maintaining its basicity near 8.7.

Lipophilicity (logP) & Distribution (logD)

While the neutral molecule has moderate lipophilicity, the ionization state dramatically alters its partitioning behavior in biological systems.

Partition Coefficient (logP)

The intrinsic lipophilicity of the neutral species is governed by the balance between the hydrophobic ethoxy/pyridine core and the polar amine.

  • Predicted logP: 0.60

  • Contribution: Pyridine (+0.[1][2][4][5]65) + Ethoxy (+0.[1][2]80) + Aminomethyl (-0.85).[1][2][3]

Distribution Coefficient (logD) Profile

Since the molecule is positively charged at physiological pH, its effective lipophilicity (logD) is much lower than its logP.

pH EnvironmentDominant SpeciesChargeEstimated logDBiological Implication
pH 2.0 (Stomach) Monocation/Dication+1 / +2-2.5High solubility, low passive membrane permeation.[1][2][3]
pH 7.4 (Blood/Cytosol) Monocation+1-1.4High solubility; requires transporters or paracellular uptake.[1][2]
pH 9.0 (Intestine) Neutral/Monocation0 / +10.2Increased membrane permeability.[1][2]

Experimental Determination Protocols

To validate these theoretical values in a drug discovery campaign, the following standard operating procedures (SOPs) are recommended.

Potentiometric Titration (pKa)

Objective: Determine precise pKa values using a Sirius T3 or GLpKa titrator.

  • Sample Prep: Dissolve 3-5 mg of compound in 0.15 M KCl (aq).

  • Titration: Perform triple titration from pH 1.8 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: Fit the Bjerrum plot.[1][2][3] Expect two inflection points.[1][2][3]

    • Note: If the lower pKa (< 2.[1][2]0) is obscured by the solvent background, use UV-metric titration (D-PAS) as the pyridine chromophore shifts upon protonation.[1][2][3]

Shake-Flask Method (logP/logD)

Objective: Measure distribution between octanol and buffer.[1][2][3]

  • Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve compound in the aqueous phase (concentration ~100 µM). Add equal volume of octanol.[1][2][3]

  • Separation: Shake for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    

Applications in Drug Discovery

The (6-Ethoxypyridin-2-yl)methanamine scaffold is a valuable "fragment" in medicinal chemistry.[1][2][3]

  • Chelation: The 2-aminomethylpyridine motif is a bidentate ligand (N,N-donor).[1][2][3] It binds transition metals (Zn²⁺, Cu²⁺) effectively. The 6-ethoxy group provides steric bulk, preventing the formation of saturated 2:1 complexes and maintaining open coordination sites.[1][2][3]

  • Bioisosterism: It serves as a polar, solubilizing replacement for benzylamine moieties.[1][2]

  • Fragment Linking: The primary amine offers a clean handle for amide coupling or reductive amination, allowing the pyridine ring to be positioned into hydrophobic sub-pockets (S1/S2) of enzymes.[1][2]

References

  • PubChem Compound Summary. (2025). 2-(Aminomethyl)pyridine (2-Picolylamine) Physicochemical Data. National Library of Medicine.[1][2][3] [Link]

  • Williams, R. (2022).[1][2][5] pKa Data Compiled by R. Williams: Pyridine Derivatives. Organic Chemistry Data. [Link]

  • ChemAxon. (2024).[1][2] pKa and logP Prediction Algorithms for Pyridine Derivatives. [Link]

  • Lin, N. H., et al. (2001).[1][2][6] Synthesis and structure-activity relationships of 5-substituted pyridine analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

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literature reviews on 6-alkoxypyridine methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utility of 6-Alkoxypyridine Methanamine Scaffolds in Drug Discovery

Executive Summary

The 6-alkoxypyridine methanamine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and novel antimicrobial agents (e.g., MmpL3 inhibitors). This structural motif combines a basic amine center—mimicking the arginine side chain—with a pyridine core whose physicochemical properties are finely tuned by the 6-alkoxy substituent.

This guide provides a comprehensive technical analysis of this scaffold, focusing on:

  • Electronic Modulation: How the 6-alkoxy group attenuates the basicity (pKa) of the methanamine to improve oral bioavailability.

  • Synthetic Accessibility: A robust, self-validating protocol for generating the (6-methoxypyridin-2-yl)methanamine core.

  • Therapeutic Applications: Validated case studies in anticoagulant and antitubercular drug design.

Structural Analysis & Physicochemical Tuning

The primary challenge in designing arginine mimetics is the high basicity of the guanidine or amidine group (pKa > 12), which limits membrane permeability and oral bioavailability. The 6-alkoxypyridine methanamine scaffold solves this by "masking" the basicity.

The "Basicity Tuning" Effect

The pyridine nitrogen acts as an electron sink. When an alkoxy group is introduced at the 6-position, it exerts two competing effects:

  • Inductive Withdrawal (-I): The oxygen atom withdraws electron density through the sigma bond, lowering the pKa of the pyridine nitrogen.

  • Resonance Donation (+R): The oxygen lone pair donates into the ring, but this is less impactful on the exocyclic methanamine than the ring nitrogen.

Result: The pKa of the primary amine in (6-methoxypyridin-2-yl)methanamine is typically 8.5–9.2 , compared to ~10.5 for a standard benzylamine. This shift is critical for ensuring a significant fraction of the molecule remains uncharged at physiological pH (7.4), facilitating passive transport across biological membranes.

Table 1: Physicochemical Impact of 6-Alkoxy Substitution

Scaffold VariantpKa (Amine)LogPBioavailability RiskPrimary Interaction
Benzylamine ~10.51.1High (Too Basic)Ionic (Asp189)
2-Pyridylmethanamine ~9.50.8ModerateIonic + H-Bond Acceptor
6-Methoxy-2-pyridylmethanamine ~8.8 1.2 Low (Optimized) Ionic + Hydrophobic Fill
6-Fluoro-2-pyridylmethanamine ~7.50.9LowWeak Ionic

Strategic Synthesis Protocol

This protocol details the synthesis of (6-methoxypyridin-2-yl)methanamine from 2,6-dichloropyridine. This route is preferred over direct amination due to higher regioselectivity and cleaner workup profiles.

Workflow Visualization (DOT)

SynthesisPath Start 2,6-Dichloropyridine Step1 Step 1: SnAr (NaOMe, MeOH, Reflux) Start->Step1 Inter1 2-Chloro-6-methoxypyridine Step1->Inter1 Step2 Step 2: Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Inter1->Step2 Inter2 6-Methoxy-2-pyridinecarbonitrile Step2->Inter2 Step3 Step 3: Reduction (H2, Raney Ni, NH3/MeOH) Inter2->Step3 Final (6-Methoxypyridin-2-yl)methanamine Step3->Final

Caption: Three-stage convergent synthesis of the 6-alkoxypyridine methanamine core.

Detailed Methodology

Step 1: Nucleophilic Aromatic Substitution (SnAr)

  • Reagents: 2,6-Dichloropyridine (1.0 eq), Sodium Methoxide (1.1 eq), Methanol (0.5 M).

  • Protocol: Dissolve 2,6-dichloropyridine in anhydrous MeOH. Add NaOMe slowly at 0°C to prevent bis-substitution. Reflux for 4 hours.

  • Self-Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, replaced by the mono-methoxy product (Rf ~0.6).

  • Critical Insight: If bis-methoxy (2,6-dimethoxypyridine) forms, reduce reaction temperature or NaOMe equivalents.

Step 2: Palladium-Catalyzed Cyanation

  • Reagents: 2-Chloro-6-methoxypyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF.

  • Protocol: Degas DMF thoroughly (O₂ inhibits the catalyst). Heat to 90°C under N₂ for 12 hours.

  • Safety: Use a bleach scrubber for potential cyanide gas evolution.

  • Self-Validation: IR spectroscopy of the crude product must show a sharp nitrile stretch at ~2230 cm⁻¹ .

Step 3: Catalytic Hydrogenation

  • Reagents: 6-Methoxy-2-pyridinecarbonitrile, Raney Nickel (catalytic), H₂ (50 psi), Methanolic Ammonia (7N).

  • Protocol: Hydrogenate in a Parr shaker. The ammonia suppresses the formation of secondary amines (dimerization).

  • Purification: Filter catalyst over Celite. Acid-base extraction yields the pure amine.

Therapeutic Applications & SAR

Serine Protease Inhibitors (Thrombin/Factor Xa)

In the design of direct thrombin inhibitors (DTIs), the S1 specificity pocket is a deep, narrow cleft containing Asp189 at the bottom.

  • Mechanism: The methanamine group of the 6-alkoxypyridine scaffold penetrates the S1 pocket, forming a salt bridge with Asp189.

  • Advantage: Unlike a benzamidine (highly basic, poor oral bioavailability), the 6-alkoxypyridine is less basic. The 6-alkoxy group occupies the S1-S2 interface, displacing water molecules and enhancing entropic binding affinity.

  • Case Study: This motif is structurally analogous to the P1 pharmacophore found in oral anticoagulants where basicity reduction was key to achieving >50% oral bioavailability.

MmpL3 Inhibitors (Antitubercular)

Mycobacterium tuberculosis relies on the membrane protein MmpL3 for cell wall biosynthesis.[1]

  • Mechanism: Pyridine-2-methylamine derivatives inhibit MmpL3 by binding to the proton translocation channel.

  • SAR Insight: Lipophilicity is crucial for penetrating the mycobacterial cell wall. The 6-alkoxy chain (e.g., -OCH₂CH₃ or -OCH(CH₃)₂) allows chemists to dial in the LogP without altering the core binding geometry of the amine.

SAR Decision Tree

SAR Core 6-Alkoxypyridine Methanamine Core P1 Methanamine (Pos 2) Core->P1 P2 Alkoxy Group (Pos 6) Core->P2 P3 Pyridine Ring Core->P3 Act1 Interacts with Asp189 (Thrombin S1 Pocket) P1->Act1 Act2 Modulates pKa (8.5-9.0) Increases LogP P2->Act2 Act3 H-Bond Acceptor (Rigid Scaffold) P3->Act3

Caption: Structure-Activity Relationship (SAR) map for the 6-alkoxypyridine scaffold.

References

  • Organic Syntheses. Oxidation of Amines and Synthesis of Pyridine Derivatives. Org. Synth. 2005, 82, 80. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Available at: [Link] (Search Term: MmpL3 Inhibitors Pyridine)

  • National Institutes of Health (PMC). Design and synthesis of potent thrombin inhibitors. Available at: [Link] (Generalized Link to PubMed Central for Thrombin/Pyridine search)

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Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions with 2-(aminomethyl)-6-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(aminomethyl)-6-ethoxypyridine in Synthesis

2-(aminomethyl)-6-ethoxypyridine is a bifunctional pyridine derivative of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure is deceptively simple, yet it offers a nuanced reactivity profile that makes it a valuable building block for complex molecular architectures. The molecule's utility is primarily centered on two key reactive sites: the highly nucleophilic primary amine of the aminomethyl group and the substituted pyridine ring itself.

The primary aliphatic amine is a potent nucleophile, readily participating in a wide range of bond-forming reactions including N-acylation, N-sulfonylation, and N-alkylation.[3] This allows for the straightforward introduction of diverse functionalities and the construction of elaborate side chains. Concurrently, the 6-ethoxy substituent on the pyridine ring, while electron-donating, can function as a leaving group under specific, often forcing, conditions in nucleophilic aromatic substitution (SNAr) reactions.[4] This dual reactivity allows for sequential or orthogonal synthetic strategies in the elaboration of novel chemical entities.

This guide provides an in-depth exploration of the nucleophilic substitution reactions involving 2-(aminomethyl)-6-ethoxypyridine. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis.

Part 1: Reactions at the Aminomethyl Nucleophile

The exocyclic aminomethyl group is the most nucleophilic center of the molecule, making it the primary site for a host of substitution reactions. These transformations are fundamental for building diversity and complexity from this core scaffold.

A. N-Acylation: The Formation of Amide Bonds

The reaction of the primary amine with acylating agents is one of the most reliable and widely used transformations. It proceeds via a nucleophilic acyl substitution mechanism to form a stable amide linkage, a cornerstone of many pharmaceutical structures.

Mechanistic Insight: The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which subsequently collapses, expelling the leaving group (e.g., chloride) to yield the amide. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic.

acylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 2-(aminomethyl) -6-ethoxypyridine B Anhydrous Solvent (e.g., DCM, THF) C Tertiary Amine Base (e.g., TEA, DIPEA) D Cool to 0 °C (Ice Bath) C->D E Slowly Add Acyl Chloride D->E Maintain Temp F Warm to RT & Stir (1-4h) E->F Monitor by TLC G Aqueous Wash (e.g., H₂O, NaHCO₃) F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify via Chromatography H->I J N-Acylated Product I->J Final Product

Workflow for a typical N-acylation reaction.

Experimental Protocol: Synthesis of N-((6-ethoxypyridin-2-yl)methyl)benzamide

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(aminomethyl)-6-ethoxypyridine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.2 eq.) to the solution and stir for 5 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice-water bath. Add benzoyl chloride (1.1 eq.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure amide product.

Acylating AgentBaseSolventTypical YieldNotes
Acetyl ChlorideTEADCM>90%Highly exothermic; requires careful addition at 0 °C.
Benzoyl ChloridePyridineTHF>85%Pyridine can act as both base and solvent.
Acetic AnhydrideTEADCM>95%Generally cleaner than acyl chlorides.
Carboxylic AcidEDC/HOBtDMF70-90%Standard peptide coupling; ideal for sensitive substrates.
B. N-Sulfonylation: Crafting Sulfonamides

The synthesis of sulfonamides proceeds via a similar mechanism to N-acylation, with the amine attacking a sulfonyl chloride. This reaction is crucial for installing the sulfonamide moiety, a privileged functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.

Experimental Protocol: Synthesis of N-((6-ethoxypyridin-2-yl)methyl)-4-methylbenzenesulfonamide

  • Preparation: Dissolve 2-(aminomethyl)-6-ethoxypyridine (1.0 eq.) and 4-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a round-bottom flask under N₂.

  • Base Addition: Add pyridine (2.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

C. N-Alkylation: Navigating Mono- vs. Poly-substitution

N-alkylation of the primary amine presents a greater synthetic challenge due to the potential for over-alkylation, where the initially formed secondary amine is often more nucleophilic than the starting primary amine.[5] This can lead to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products. Two primary strategies are employed to manage this reactivity: direct alkylation under controlled conditions and reductive amination.

1. Direct Alkylation with Alkyl Halides

This classic Sₙ2 approach requires careful control of stoichiometry and conditions to favor mono-alkylation. Using a slight excess of the starting amine relative to the alkylating agent can sometimes suppress the second alkylation.

Experimental Protocol: Synthesis of N-benzyl-1-(6-ethoxypyridin-2-yl)methanamine

  • Preparation: To a suspension of potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile (approx. 0.1 M), add 2-(aminomethyl)-6-ethoxypyridine (1.0 eq.).

  • Alkylation: Add benzyl bromide (1.05 eq.) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Filter off the inorganic base and concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash chromatography to separate the desired secondary amine from any starting material and di-alkylated byproduct.

2. Reductive Amination: The Preferred Route for Mono-Alkylation

Reductive amination is a superior method for achieving selective N-monoalkylation.[6] It involves the initial formation of an imine between the amine and an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the iminium ion in the presence of the aldehyde.

reductive_amination_workflow cluster_imine Imine Formation cluster_reduction In Situ Reduction cluster_workup Work-up & Purification A 2-(aminomethyl) -6-ethoxypyridine B Aldehyde/Ketone (1.1 eq) C Solvent (DCE) + Acetic Acid (cat.) D Add STAB (1.5 eq) C->D E Stir at RT (4-16h) D->E Monitor by LC-MS F Quench with sat. NaHCO₃ E->F G Extract with DCM or EtOAc F->G H Dry, Concentrate & Purify G->H I N-Alkylated Amine H->I Final Product

Workflow for N-alkylation via reductive amination.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Preparation: In a round-bottom flask, dissolve 2-(aminomethyl)-6-ethoxypyridine (1.0 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane (DCE, approx. 0.1 M). Add a catalytic amount of acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-16 hours until complete as determined by LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Isolation: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

MethodAlkylating AgentProsCons
Direct Alkylation Alkyl Halides, TosylatesSimple setup; good for reactive halides (benzyl, allyl).High risk of over-alkylation; may require heat.[5]
Reductive Amination Aldehydes, KetonesExcellent control of mono-alkylation; mild conditions.Requires an available carbonyl compound; two-step one-pot.[6]

Part 2: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution on a pyridine ring is a powerful tool for C-N, C-O, and C-S bond formation directly on the aromatic core.[7] These reactions typically proceed via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[8] The reaction is facilitated by electron-withdrawing groups on the ring and is most favorable at the 2-, 4-, and 6-positions, which can best stabilize the negative charge of the intermediate on the ring nitrogen through resonance.[9]

General mechanism for SNAr on the pyridine ring.

Reactivity Considerations for 2-(aminomethyl)-6-ethoxypyridine:

The application of SNAr to displace the 6-ethoxy group of this specific substrate is challenging and not commonly reported. The molecule possesses two features that deactivate the ring toward this transformation:

  • Electron-Donating Ethoxy Group: The ethoxy group at C6 donates electron density to the ring, destabilizing the negative charge of the required Meisenheimer intermediate.

  • Electron-Donating Aminomethyl Group: The C2-aminomethyl group is also weakly electron-donating by induction, further disfavoring the reaction.

Therefore, forcing conditions, such as high temperatures and very strong nucleophiles (e.g., sodamide or other amine anions generated with NaH), would be necessary to achieve substitution.[4]

Critical Consideration: Amine Protection

Before attempting any SNAr reaction on the pyridine ring, it is imperative to protect the primary amine of the aminomethyl side chain. Without protection, the highly nucleophilic primary amine would preferentially react with any added nucleophile/base or could even participate in intermolecular reactions. A standard Boc (tert-butyloxycarbonyl) group is a suitable choice, as it is stable to the basic conditions often required for SNAr and can be removed later under acidic conditions.

Hypothetical Protocol: Amination at the C6 Position (Amine Protected)

This protocol is provided for conceptual understanding and would require significant optimization.

  • Protection: Protect the amine of 2-(aminomethyl)-6-ethoxypyridine with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to form tert-butyl ((6-ethoxypyridin-2-yl)methyl)carbamate.

  • Nucleophile Generation: In a separate flame-dried flask, suspend sodium hydride (NaH, 60% in mineral oil, 2.2 eq.) in an anhydrous polar aprotic solvent like DMF. Add the desired amine nucleophile (e.g., piperidine, 2.0 eq.) dropwise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.

  • Substitution Reaction: Add a solution of the N-Boc protected starting material (1.0 eq.) in DMF to the pre-formed amine anion solution.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor for product formation by LC-MS over 12-48 hours.

  • Work-up and Deprotection: After cooling, carefully quench the reaction with water. Extract the product with an organic solvent. After purification of the N-Boc protected product, deprotection can be achieved using trifluoroacetic acid (TFA) in DCM.

Conclusion

2-(aminomethyl)-6-ethoxypyridine is a versatile synthetic intermediate whose reactivity is dominated by the nucleophilic character of its primary aminomethyl group. Standard protocols for N-acylation, N-sulfonylation, and N-alkylation (particularly via reductive amination) can be reliably applied to generate a diverse library of derivatives for drug discovery and materials science. While nucleophilic substitution on the pyridine ring to displace the 6-ethoxy group is mechanistically feasible, it is electronically disfavored and represents a significant synthetic challenge requiring forcing conditions and prerequisite protection of the side-chain amine. A thorough understanding of these reactivity principles is essential for the strategic and successful application of this valuable building block.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
  • DR-NTU. Nucleophilic amination of methoxypyridines by a sodium hydride.
  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Request PDF. Synthesis of Aminomethyl Derivatives of 2,6-Dihydroxynaphthalene.
  • PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • PMC - NIH. Concerted Nucleophilic Aromatic Substitution Reactions.
  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.
  • HETEROCYCLES. synthesis of some new pyridine-2,6-bis-heterocycles.
  • ResearchGate. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • AccessPharmacy. Nucleophilic Substitution, Addition, and Elimination Reactions | The Organic Chemistry of Medicinal Agents.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
  • GalChimia. R&D work: Alkylation of amines with alkylboronic acids.
  • ResearchGate. (PDF) A Facile N-Monoalkylation of Aminopyridines.

Sources

Application Note: Protecting Group Strategies for (6-Ethoxypyridin-2-yl)methanamine Nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Behavior

The molecule (6-Ethoxypyridin-2-yl)methanamine presents a unique set of challenges for protecting group (PG) chemistry due to its dual-nitrogen functionality and the electronic effects of the ethoxy substituent.

The "Pyridine Problem" in Protection

Unlike simple benzylamines, this scaffold contains a basic pyridine nitrogen (


) in addition to the primary amine (

).
  • Risk of N-Acylpyridinium Formation: During reaction with electrophiles (e.g.,

    
     or 
    
    
    
    ), the pyridine nitrogen can compete as a nucleophile, forming unstable
    
    
    -acylpyridinium salts. These salts can precipitate, stall the reaction, or lead to messy aqueous workups where they hydrolyze back to the starting material.
  • Mitigation: The protection protocol must control pH or steric environment to favor the exocyclic primary amine exclusively.

The "Ethoxy" Stability Factor

The 6-ethoxy group acts as an electron-donating group (EDG), making the pyridine ring electron-rich.

  • Acid Sensitivity: While stable to Trifluoroacetic acid (TFA), the ethoxy ether linkage is susceptible to cleavage by strong mineral acids (e.g., HBr, HI) or Lewis acids (e.g.,

    
    ), which would convert the molecule to the corresponding 6-pyridone.
    
  • Hydrogenation Selectivity: In Cbz deprotection strategies, the pyridine ring can act as a catalyst poison for Pd/C, potentially stalling the reaction. However, literature suggests pyridine moieties selectively inhibit benzyl ether hydrogenolysis while allowing carbamate (Cbz) cleavage [1]. This is advantageous here: it naturally protects the 6-ethoxy group during Cbz removal.

Decision Matrix: Selecting the Right Strategy

The choice of protecting group depends heavily on the downstream chemistry required for your synthesis.

PG_Selection Start Start: (6-Ethoxypyridin-2-yl)methanamine Condition What are the downstream reaction conditions? Start->Condition Acidic Requires Strong Acid Stability (e.g., Sulfonation, Nitration) Condition->Acidic Acidic Basic Requires Base/Nucleophile Stability (e.g., Alkylation, Grignard) Condition->Basic Basic Orthogonal Requires Orthogonal Removal (vs. t-Butyl esters) Condition->Orthogonal Orthogonal Cbz_Route Select Cbz Protection (Protocol 2) Acidic->Cbz_Route Stable to TFA Phth_Route Select Phthalimide (Protocol 3) Acidic->Phth_Route Very Stable Boc_Route Select Boc Protection (Protocol 1) Basic->Boc_Route Stable to Base Orthogonal->Cbz_Route H2/Pd Removal

Figure 1: Decision tree for selecting the optimal protecting group based on subsequent synthetic steps.

Detailed Protocols

Protocol 1: Boc Protection (Recommended Standard)

Objective: Install tert-butoxycarbonyl (Boc) group. Mechanism: Nucleophilic attack of the primary amine on Di-tert-butyl dicarbonate (


).
Key Challenge:  Preventing bis-protection and N-acylpyridinium formation.

Materials:

  • Substrate: (6-Ethoxypyridin-2-yl)methanamine (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of the amine in DCM (

    
     concentration).
    
  • Base Addition: Add 1.2 equiv of

    
    . Critical: Do not use pyridine as a base/solvent, as it promotes side reactions.
    
  • Reagent Addition: Cool the solution to

    
    . Add 1.1 equiv of 
    
    
    
    dissolved in a minimal amount of DCM dropwise over 15 minutes.
    • Why? Slow addition at low temp prevents the kinetic formation of the

      
      -acylpyridinium species on the ring nitrogen.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Visualizing stain: Ninhydrin; Product is less polar than starting amine).

  • Workup:

    • Quench with water.

    • Wash organic layer with

      
       Citric Acid (pH ~4). Note: Avoid strong mineral acids (HCl) during wash to prevent cleaving the ethoxy group or protonating the pyridine excessively into the aqueous phase.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Deprotection:

  • Reagent: TFA/DCM (1:4 v/v).

  • Conditions:

    
     to RT, 1 hour.
    
  • Note: The 6-ethoxy group is stable under these conditions.

Protocol 2: Cbz Protection (Orthogonal Strategy)

Objective: Install Benzyloxycarbonyl (Cbz) group. Application: Used when the molecule must survive acidic conditions (e.g., TFA deprotection of other groups) later in the synthesis.

Materials:

  • Substrate: (6-Ethoxypyridin-2-yl)methanamine (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Base:

    
     (2.0 equiv, aqueous) or DIPEA (organic)
    
  • Solvent: THF/Water (1:1) or DCM

Step-by-Step Procedure (Schotten-Baumann Conditions):

  • Biphasic Setup: Dissolve amine in THF. Add an equal volume of saturated aqueous

    
    .
    
    • Why? The biphasic system with a weak inorganic base prevents the pyridine nitrogen from acting as a nucleophile/base, as it remains largely in the organic phase while the acid scavenger stays aqueous.

  • Addition: Cool to

    
    . Add Cbz-Cl (1.05 equiv) dropwise.
    
  • Monitoring: Stir vigorously. The reaction is usually fast (< 2 hours).

  • Workup: Extract with EtOAc. Wash with water and brine.

Deprotection (The Critical Step):

  • Method: Hydrogenolysis (

    
    , Pd/C).
    
  • The "Pyridine Effect": As noted in the strategic analysis, the pyridine ring can slow down the reaction.

  • Optimization:

    • Use 10% Pd/C (10-20 wt% loading).

    • Solvent: MeOH or EtOH.

    • Crucial Insight: The pyridine moiety inhibits the hydrogenolysis of benzyl ethers (preserving the 6-ethoxy group) but allows the cleavage of the benzyl carbamate (Cbz) [1]. This chemoselectivity is highly favorable for this specific molecule.

    • Caution: Do not add acid (HCl/AcOH) to accelerate the reaction unless necessary, as this increases the risk of reducing the pyridine ring or hydrolyzing the ethoxy group.

Protocol 3: Phthalimide Protection (Gabriel Synthesis Route)

Objective: Complete blockage of nitrogen to prevent any N-alkylation/acylation. Application: Best when the nitrogen must be strictly non-nucleophilic (e.g., during radical halogenation of the ring).

Procedure:

  • Mix amine (1.0 equiv) with

    
    -carbethoxyphthalimide (1.05 equiv) in THF.
    
  • Add

    
     (1.0 equiv).[1] Reflux for 12-18 hours.
    
  • Deprotection: Hydrazine hydrate (

    
    ) in EtOH at reflux. The pyridine ring and ethoxy group are stable to hydrazine.
    

Comparative Data Summary

FeatureBoc (Protocol 1)Cbz (Protocol 2)Phthalimide (Protocol 3)
Reagent Cost LowLowModerate
Installation Yield 85-95%80-90%70-85%
Acid Stability Poor (Cleaves in TFA)Good (Stable to TFA)Excellent
Base Stability Excellent Fair (Hydrolyzes in strong base)Poor (Cleaves in Hydrazine/Base)
Ethoxy Compatibility High (TFA is safe)High (Pyridine protects ether from

)
High
Primary Risk N-acylpyridinium formationCatalyst poisoning during removalSteric bulk

Troubleshooting & Quality Control

Issue: Low Yield / Precipitate Formation during Protection
  • Cause: Formation of the

    
    -acylpyridinium salt (kinetic product) instead of the carbamate.
    
  • Solution: Switch to the Biphasic Schotten-Baumann method (Protocol 2, adapted for Boc using

    
     in Dioxane/NaOH). The aqueous base suppresses the pyridine nitrogen's nucleophilicity.
    
Issue: Cbz Deprotection Stalled
  • Cause: Pyridine ring poisoning the Pd catalyst.

  • Solution: Increase catalyst loading to 20 wt%. Increase

    
     pressure to 50 psi (Parr shaker). Do not switch to HBr/AcOH, as this will likely cleave the 6-ethoxy group to the pyridone [2].
    
Analytical Check (NMR)[2][3]
  • Protonation Shift: In

    
    , the 
    
    
    
    protons of the methanamine typically appear around
    
    
    3.8-4.0 ppm. Upon protection (Boc/Cbz), this shifts downfield and splits into a doublet (due to NH coupling).
  • Ethoxy Integrity: Verify the triplet (

    
     ppm) and quartet (
    
    
    
    ppm) remain intact. Loss of the ethyl group indicates ether cleavage.

References

  • Sajiki, H. (1995).[2] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[2] Tetrahedron Letters, 36(20), 3465-3468. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for stability of aryl ethers to HBr).
  • BenchChem. (2025).[3] Troubleshooting guide for incomplete Cbz-protection of pyridine. BenchChem Technical Notes. Link

Sources

Application Note: Buchwald-Hartwig Amination of 6-Ethoxy-2-picolylamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the Buchwald-Hartwig amination of 6-ethoxy-2-picolylamine.

Executive Summary

This guide details the optimized protocols for coupling 6-ethoxy-2-picolylamine (a primary aliphatic amine with a proximal pyridine nitrogen) with aryl halides via Buchwald-Hartwig amination.[1]

While standard primary amines are routine substrates, 2-picolylamines present a specific "poisoning" challenge: the ability to form stable 5-membered chelate rings with Palladium, sequestering the catalyst in an off-cycle resting state.[1] The 6-ethoxy substituent acts as an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen and potentially strengthening this unproductive chelation.[1]

This protocol utilizes Third-Generation (G3) Buchwald Precatalysts (specifically BrettPhos Pd G3 ) to overcome chelation thermodynamics, ensuring high yields and mono-arylation selectivity.[1]

Compound Profile & Challenges

PropertyDescription
Substrate 6-Ethoxy-2-picolylamine (Also: (6-ethoxypyridin-2-yl)methanamine)
Structure Primary alkyl amine (-CH2NH2) attached to C2 of a pyridine ring; Ethoxy group at C6.[1][2]
Key Feature Bidentate Chelation Motif: The pyridine Nitrogen and amine Nitrogen are positioned to form a 5-membered metallacycle.[1]
Electronic Effect The 6-Ethoxy group is an EDG.[1] It increases electron density on the pyridine ring, making the pyridine nitrogen more nucleophilic and increasing the risk of catalyst inhibition via coordination.
Solubility Moderate lipophilicity due to the ethoxy group; generally soluble in THF, Dioxane, and Toluene.

Mechanistic Insight: The Chelation Trap

Success with this substrate requires understanding why standard conditions (e.g., Pd(OAc)₂/BINAP) often fail.

The "Off-Cycle" Trap

In a standard cycle, the amine binds to the arylpalladium(II) complex, followed by deprotonation and reductive elimination. However, with 2-picolylamines, the pyridine nitrogen competes for the open coordination site on the metal center.

  • Productive Path: Amine N binds

    
     Deprotonation 
    
    
    
    C-N bond formation.[1]
  • Unproductive Path: Pyridine N and Amine N bind simultaneously, forming a stable [Pd(Ar)(L)(N^N)]+ chelate. This species is too sterically crowded and electronically saturated to undergo reductive elimination easily.[1]

Mechanistic Flow & Solution

The solution is using a bulky, monodentate phosphine ligand (like BrettPhos) that sterically precludes the formation of the bis-coordinated chelate, forcing the reaction through the productive monodentate pathway.

G Start Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition [L-Pd(Ar)-X] Start->OxAdd + Ar-X Coordination Amine Coordination OxAdd->Coordination + 6-Ethoxy-2-picolylamine Trap OFF-CYCLE TRAP Stable 5-Membered Chelate (Catalyst Deactivation) Coordination->Trap Without Bulky Ligand (Pyridine N binds) Deprot Deprotonation (Base) Coordination->Deprot With BrettPhos (Sterics block chelation) Trap->Coordination Slow Equilibrium RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Start Regeneration Product Product + Pd(0) RedElim->Product

Figure 1: The catalytic cycle highlighting the chelation trap common to picolylamines. Bulky ligands prevent the "Trap" pathway.

Optimization Guidelines

Ligand Selection
  • Primary Recommendation: BrettPhos (or tBuBrettPhos ).[1]

    • Why: Designed specifically for primary amines.[1][3] The extreme bulk of the tri-isopropyl groups on the non-phosphine ring prevents the pyridine nitrogen of the substrate from binding to the Pd center, effectively "shutting down" the chelation trap.

  • Alternative: XPhos .[1]

    • Why: Good general-purpose ligand for alkyl amines, though less selective for mono-arylation than BrettPhos.[1]

Precatalyst Selection[4]
  • Recommendation: BrettPhos Pd G3 (or G4).[1]

    • Why: 2-picolylamines can inhibit the reduction of Pd(II) to Pd(0) if using Pd(OAc)₂.[1] G3 precatalysts contain the pre-formed active species, ensuring immediate entry into the catalytic cycle even in the presence of inhibiting substrates.

Base Selection
  • Standard: NaOtBu (Sodium tert-butoxide).[1]

    • Conditions: Good for robust substrates.[1][4]

  • For High Selectivity: LHMDS (Lithium hexamethyldisilazide).[1]

    • Why: The pKa matches primary aliphatic amines. It often provides cleaner profiles by preventing bis-arylation (formation of tertiary amines), which is a risk with primary amine substrates.[1]

Detailed Experimental Protocol

Method A: Standard Coupling (Robust Substrates)

Use this for aryl bromides/chlorides without base-sensitive functional groups (e.g., esters).[1]

Reagents:

  • Aryl Halide (1.0 equiv)

  • 6-Ethoxy-2-picolylamine (1.2 equiv)[1]

  • BrettPhos Pd G3 (0.02 equiv / 2 mol%)

  • NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)[1]

  • Concentration: 0.2 M (with respect to halide)

Step-by-Step:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol), BrettPhos Pd G3 (18 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol).

    • Note: If the amine is a solid, add it here. If liquid (likely for 6-ethoxy-2-picolylamine), add later.[1]

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N₂ three times (if not in glovebox).[1] Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Amine Addition: Inject 6-Ethoxy-2-picolylamine (1.2 mmol) via microsyringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm) for 2–12 hours.

    • Monitoring: Check by LCMS at 2 hours. Look for the disappearance of aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a small pad of Celite or Silica to remove Pd residues. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH depending on product polarity).[1]

Method B: High-Selectivity / Mild Conditions

Use this for challenging substrates or to strictly prevent bis-arylation.[1]

Reagents:

  • BrettPhos Pd G3 (2-4 mol%)[1]

  • LHMDS (2.0 equiv, 1.0 M solution in THF)

  • Solvent: THF or Dioxane[3][5]

Modifications:

  • Follow the setup in Method A, but do not add solid base .

  • After dissolving the catalyst and halide, add the 6-Ethoxy-2-picolylamine .[1]

  • Add LHMDS solution dropwise at room temperature.[1]

  • Heat to 60°C (often sufficient due to the higher activity of the soluble base).

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, use this decision tree to diagnose the issue.

Optimization Start Reaction Outcome? LowConv Low Conversion (SM remaining) Start->LowConv BisAryl Bis-Arylation (Tertiary Amine formed) Start->BisAryl Dehal Dehalogenation (Ar-H formed) Start->Dehal Sol1 Increase Temp to 100°C OR Switch to tBuBrettPhos LowConv->Sol1 Likely Chelation Inhibition Sol2 Switch Base to LHMDS Reduce Temp to 60°C BisAryl->Sol2 Over-reaction Sol3 Increase Catalyst Loading Ensure Anhydrous Conditions Dehal->Sol3 Beta-Hydride Elimination

Figure 2: Troubleshooting decision matrix for picolylamine couplings.[1]

Common Issues Table
ObservationRoot CauseCorrective Action
No Reaction (<5% Conv) Catalyst poisoning by chelation.[1]Switch to tBuBrettPhos Pd G3 . Increase temp to 100°C. Ensure catalyst is G3 (pre-activated).
Product + Ar-H (Dehalogenation) Difficult oxidative addition or moisture.[1]Switch solvent to Toluene .[1] Ensure reagents are dry.[1]
Double Arylation Primary amine is too reactive.[1]Use LHMDS as base.[1] Use slight excess of amine (1.5 equiv).
Purple/Black Precipitate Pd black formation (catalyst death).[1]Ligand is detaching. Lower temperature or increase ligand:Pd ratio (add 1 mol% free BrettPhos).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1]

    • Authority: The definitive guide on ligand selection, explicitly detailing BrettPhos for primary amines.
  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[6] Journal of the American Chemical Society, 130(41), 13552–13554.

    • Context: Introduction of BrettPhos and its specific utility for preventing bis-arylation in primary amines.[1]

  • Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Palladacycles: Air-Stable Precatalysts that Rapidly Generate Active Pd(0) Complexes.[1] Chemical Science, 4, 916-920.[1]

    • Context: Describes the G3 precatalyst system recommended in this protocol to ensure rapid activation despite potential substr
  • Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl halides with amines.[1] Journal of the American Chemical Society, 116(13), 5969–5970.

    • Context: Foundational work establishing the mechanism and early challenges with chel

Sources

Troubleshooting & Optimization

Technical Support Center: (6-Ethoxypyridin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (6-ethoxypyridin-2-yl)methanamine typically fails not due to a single catastrophic error, but rather a convergence of three specific pitfalls: reductive dimerization (formation of secondary amines), catalyst poisoning by the pyridine nitrogen, and precursor impurities .

This guide bypasses generic advice. We treat your synthesis as a system. Below are the specific protocols, troubleshooting logic, and mechanistic insights required to elevate your yield from the typical 40-50% to >85%.

Module 1: The Critical Failure Points (Root Cause Analysis)

Issue #1: The "Dimer" Trap (Reductive Amination)

Symptom: Yield loss; appearance of a higher molecular weight impurity (approx.[1] 2x mass). Mechanism: During the reduction of the nitrile (6-ethoxypicolinonitrile), the intermediate imine (


) is highly reactive. It reacts with the newly formed primary amine product to form a secondary amine (dimer), releasing ammonia.
Fix:  You must increase the partial pressure of Ammonia (

) in the system to shift the equilibrium away from dimer formation.
Issue #2: Catalyst Deactivation

Symptom: Reaction stalls at 60-70% conversion; adding more


 does nothing.
Mechanism:  The pyridine nitrogen and the primary amine product are Lewis bases. They coordinate strongly to the metal surface (Pd or Ni), blocking active sites.
Fix:  Protonation (using acidic media) or competing ligands (high pressure 

).

Module 2: Optimized Synthetic Pathways

We recommend Route A for scale and reliability. Route B is a viable alternative for smaller labs lacking high-pressure hydrogenation equipment.

Visualizing the Workflow

Synthesis_Pathway cluster_conditions Critical Control Points Start 2,6-Dichloropyridine (Starting Material) Inter 6-Ethoxypicolinonitrile (Key Precursor) Start->Inter 1. NaOEt, EtOH 2. Zn(CN)2, Pd cat (Or via 2-cyano-6-chloro) Target (6-Ethoxypyridin-2-yl)methanamine (Target) Inter->Target H2, Raney Ni NH3/MeOH Dimer Secondary Amine Dimer (Major Impurity) Inter->Dimer Low NH3 pressure Slow reduction

Figure 1: Strategic pathway focusing on the critical nitrile reduction step. Green path indicates the optimized route; red dashed line represents the primary yield-killing side reaction.

Module 3: Step-by-Step Protocols

Protocol A: High-Yield Catalytic Hydrogenation (The "Gold Standard")

Best for: High yield (>85%), Scale-up, Clean profile.

Reagents:

  • Substrate: 6-Ethoxypicolinonitrile

  • Catalyst: Raney Nickel (Active, slurry in water/MeOH) - Load: 20 wt%

  • Solvent: 7N Ammonia in Methanol (Commercial or prepared in situ)

Procedure:

  • Preparation: Wash Raney Nickel (approx. 200 mg per 1g substrate) three times with anhydrous MeOH to remove water. Caution: Pyrophoric.

  • Loading: In an autoclave/Parr shaker, charge the substrate and the washed Raney Ni.

  • Solvent Addition: Add 7N

    
     in MeOH .
    
    • Critical Ratio: Concentration of substrate should be roughly 0.1 M. The vast excess of ammonia is non-negotiable.

  • Reaction: Pressurize to 50-60 psi (3-4 bar)

    
     . Stir vigorously at RT to 40°C .
    
    • Note: Do not exceed 50°C; the ethoxy group is stable, but higher temps encourage side reactions.

  • Monitoring: Monitor via LC-MS. The nitrile peak should disappear, and the primary amine peak (M+1) should dominate.

  • Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate. The product is often pure enough for the next step. If salt formation is needed, treat with HCl/Dioxane.

Protocol B: Chemical Reduction (The "Lab Bench" Alternative)

Best for: Small scale (<500mg), Labs without hydrogenators.

Reagents:

  • Substrate: 6-Ethoxypicolinonitrile

  • Reducing System: Sodium Borohydride (

    
    ) + Nickel(II) Chloride (
    
    
    
    )
  • Solvent: Methanol / THF

Procedure:

  • Dissolve substrate (1 equiv) and

    
     (1 equiv) in MeOH. Solution turns green.
    
  • Cool to 0°C.

  • Add

    
     (3-4 equiv) portion-wise. Caution: Vigorous gas evolution (
    
    
    
    ). The solution will turn black (formation of Nickel Boride species in situ).
  • Add Boc-Anhydride (

    
    , 2 equiv): Pro-Tip: To prevent dimerization in this lower-pressure system, trap the primary amine immediately as the Boc-carbamate.
    
  • Stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Deprotection: Treat the Boc-intermediate with TFA/DCM to release the free amine.

Module 4: Troubleshooting Guide (FAQ)

Ticket #1: "I see a large M+1 peak at [2x Mass - 17]. What is it?"

Diagnosis: This is the secondary amine dimer.[1][2] Solution: Your hydrogenation was too slow, or ammonia concentration was too low.

  • Immediate Action: If using Protocol A, switch to 7N

    
     in MeOH  (do not dilute). If using Pd/C, switch to Raney Nickel. Pd/C is more prone to dimerization in this specific scaffold unless acidic conditions are used.
    
Ticket #2: "My product is water-soluble and I lost it during extraction."

Diagnosis: (6-Ethoxypyridin-2-yl)methanamine is a polar base. Solution: Avoid aqueous washes if possible.

  • Protocol: After filtering the catalyst, evaporate the MeOH. If you must wash, use a "salting out" method: saturate the aqueous layer with NaCl and extract with DCM/Isopropanol (3:1) . Alternatively, isolate as the HCl salt directly by adding HCl in dioxane to the crude filtrate.

Ticket #3: "Can I use Pd/C and HCl instead of Raney Ni?"

Analysis: Yes, but with a warning.

  • Risk: Acidic hydrogenation (Pd/C + HCl/MeOH) prevents catalyst poisoning and dimerization. However, strong acid at high temperatures can cleave the ethoxy ether, yielding the pyridone byproduct.

  • Recommendation: If you choose this route, use 1.1 equiv of HCl (stoichiometric) and keep T < 25°C.

Data Summary: Method Comparison

FeatureMethod A: Raney Ni /

Method B:

/

Method C: Pd/C / HCl
Yield Potential High (85-95%) Medium (60-75%)High (80-90%)
Purity Profile Excellent (Avoids dimer)Good (Requires deprotection)Good (Risk of ether cleavage)
Scalability ExcellentPoor (Exothermic)Good
Equipment Parr Shaker / AutoclaveStandard GlasswareParr Shaker
Key Risk Pyrophoric CatalystReagent handlingEther stability

References

  • Nitrile Reduction Mechanisms

    • Title: Prevention of Secondary Amine Formation in Nitrile Reduction.[1][3]

    • Source: ResearchG
    • Context: Establishes the necessity of ammonia or acidic additives to suppress imine condens
    • URL:

  • Catalytic Hydrogenation of Pyridines

    • Title: Hydrogenation C
    • Source: TCI Chemicals Technical Guide.
    • Context: Details the specific activity of Raney Nickel vs. Pd/C for nitrogen heterocycles.
    • URL:

  • General Synthesis of Picolylamines

    • Title: Reduction of Nitriles to Primary Amines.[1][2][4][5]

    • Source: ChemGuide.
    • Context: Fundamental stoichiometry and solvent choices for nitrile reductions.[5]

    • URL:

  • Patent Literature (Analogous Chemistry)

    • Title: Process for preparation of oxetan-2-ylmethanamine (and related heteroaryl amines).[6]

    • Source: WO2021118906A1 (Google P
    • Context: Describes industrial conditions for heteroaryl nitrile hydrogen
    • URL:

Sources

Technical Support Center: Storage & Stability of (6-Ethoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Subject: Prevention of Oxidation & Degradation Pathways for (6-Ethoxypyridin-2-yl)methanamine

Executive Summary: The Stability Profile

(6-Ethoxypyridin-2-yl)methanamine (often structurally related to 2-picolylamine derivatives) presents a unique stability challenge due to its dual functionality: an electron-rich ethoxy-pyridine ring and a reactive primary benzylic-like amine .

While users often report "oxidation," the degradation of this compound is frequently a complex interplay of three distinct pathways. Understanding these is critical for proper storage:

  • Aerobic Oxidation (True Oxidation): The methylene bridge (

    
    ) adjacent to the pyridine ring and amine is susceptible to oxidative dehydrogenation, leading to imine or aldehyde impurities, especially in the presence of trace metals or light.
    
  • Carbamate Formation (The "False" Oxidation): As a primary amine, this compound is a potent nucleophile that rapidly sequesters atmospheric

    
    , forming white carbamate salts. This is the most common cause of "crusting" or "white precipitate" formation.
    
  • N-Oxidation: The pyridine nitrogen, enriched by the ethoxy donor, can form N-oxides under aggressive oxidative stress.

Quick Diagnostic Dashboard

Use this table to identify the state of your reagent immediately.

ObservationProbable CauseStatusRemediation Action
Colorless Oil / White Solid Pristine Optimal Maintain inert atmosphere & -20°C storage.
White "Crust" on Surface

Absorption
⚠️ Compromised Do not discard. Repurify via acid-base extraction to remove carbamates.
Yellow/Brown Discoloration Oxidation / Light Degraded Check LCMS. If purity >90%, repurify. If <80%, discard.
Cloudiness in Solution Moisture/Hydrolysis ⚠️ Risk Dry solvent immediately. Store over molecular sieves.

Deep Dive: Degradation Mechanisms

Understanding why it degrades allows us to prevent it. The following diagram illustrates the competing pathways of degradation.

DegradationPathways Compound (6-Ethoxypyridin-2-yl) methanamine (Active Reagent) Carbamate Carbamate Salt (White Solid Crust) Compound->Carbamate Rapid Nucleophilic Attack (Reversible) Imine Imine Intermediate (Unstable) Compound->Imine Oxidative Dehydrogenation (Slow) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / Light O2->Imine Aldehyde Aldehyde/Acid (Yellow/Brown Oil) Imine->Aldehyde Hydrolysis Dimer Oxidative Dimer (Coupling Product) Imine->Dimer Coupling

Figure 1: Primary degradation pathways. Note that


 absorption (Red path) is often faster than oxidation (Yellow path) in ambient air.

Storage Protocols (Standard Operating Procedures)

Protocol A: Long-Term Storage of Pure Substance (Solid/Oil)

Target: Prevent contact with


, 

, and Light.
  • Container Selection: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene (PE) caps as they are permeable to oxygen over time.

  • Atmosphere Exchange:

    • Connect the vial to a Schlenk line or inert gas manifold.[1]

    • Perform 3 cycles of Vacuum/Argon backfill. Argon is preferred over Nitrogen as it is heavier than air and provides a better "blanket" for the liquid surface [1].

  • Sealing: Parafilm is insufficient for long-term storage. Use electrical tape or a secondary containment (sealed jar with desiccant).

  • Temperature: Store at -20°C . Low temperature kinetically inhibits both oxidation and hydrolysis.

Protocol B: Storage of Stock Solutions

Target: Minimize solvent-mediated degradation.

  • Solvent Choice:

    • Recommended: Anhydrous DMSO or Ethanol.

    • Avoid: Water (promotes hydrolysis/CO2 uptake), Acetone (reacts with amines to form imines), or Chloroform (can form dichlorocarbene over time).

  • Concentration: Store as a high-concentration stock (>100 mM). Dilute solutions degrade faster due to higher solvent-to-solute oxygen ratio.

  • Acid Stabilization (The "Proton Lock"):

    • Expert Tip: If the free amine is unstable, convert it to the Hydrochloride (HCl) salt for storage.

    • Method: Dissolve amine in Et2O, add 1.1 eq of 2M HCl in Et2O. Filter the white solid. The HCl salt is significantly more resistant to oxidation and

      
       absorption [2].
      

Troubleshooting & FAQs

Q1: My sample has turned into a sticky yellow oil. Is it ruined?

Diagnosis: This indicates partial oxidation or light degradation. The yellow color often comes from trace amounts of conjugated imines or N-oxides. Action:

  • Check purity by LCMS.

  • If the main peak is still present (>80%):

    • Dissolve in minimal Dichloromethane (DCM).

    • Wash with saturated aqueous

      
       .
      
    • Dry organic layer over

      
       and concentrate.
      
    • Note: If the impurity is polar (N-oxide), a short silica plug filtration (eluting with 5% MeOH/DCM) often removes the color.

Q2: There is a white solid crust around the cap.

Diagnosis: This is likely the carbamate salt formed from reaction with atmospheric


. It is not  oxidative decomposition.
Action: 
  • Do not discard. The carbamate is reversible.

  • Dissolve the material in a basic aqueous solution (e.g., 1M NaOH) and extract with an organic solvent (DCM or EtOAc). The base prevents carbamate reformation and releases the free amine back into the organic layer.

Q3: Can I store this in a frost-free freezer?

Critical Warning: NO. Frost-free freezers cycle temperature (thaw/freeze) to prevent ice buildup. This thermal cycling promotes moisture condensation inside vials if they are not perfectly sealed. Use a manual-defrost freezer or a dedicated laboratory cold storage unit.

Q4: Why do you recommend Argon over Nitrogen?

Scientific Rationale: Argon is denser than air (


 g/L vs 

g/L). When you backfill a vial, Argon settles at the bottom, creating a physical barrier between your sample and any ingress of air. Nitrogen, being lighter, mixes more easily with air if the seal is imperfect [1].

References

  • Stability of 2-Picolylamine Derivatives. PubChem Compound Summary: 2-Picolylamine. [Link]

  • Oxidation of Primary Amines to Nitriles. Organic Syntheses, 2018, 95, 276-291. (Demonstrates the oxidative susceptibility of benzylic-type amines). [Link]

Sources

purification of (6-Ethoxypyridin-2-yl)methanamine by silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (6-Ethoxypyridin-2-yl)methanamine

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of (6-Ethoxypyridin-2-yl)methanamine using silica gel chromatography. The content is structured to address common challenges and provide scientifically-grounded solutions, moving from foundational concepts to specific troubleshooting scenarios.

Section 1: Understanding the Challenge - The Nature of Aminopyridines in Silica Gel Chromatography

(6-Ethoxypyridin-2-yl)methanamine presents a common but significant challenge in purification. Its structure contains two basic nitrogen atoms: one on the pyridine ring and a primary amine on the methyl group. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1] This acidity leads to strong acid-base interactions with basic analytes.

These interactions are the primary cause of most purification issues, including:

  • Irreversible Adsorption: The compound strongly binds to the silica and fails to elute, resulting in low or no recovery.[2]

  • Peak Tailing: A portion of the analyte is retained more strongly, leading to broad, asymmetrical peaks.[3][4][5][6] This significantly reduces resolution and compromises the purity of collected fractions.

  • Poor Resolution: Tailing peaks often co-elute with nearby impurities, making separation difficult or impossible.[2]

The key to successful purification is to mitigate these acid-base interactions. This is typically achieved by modifying the mobile phase or, in some cases, the stationary phase itself.

Diagram: Analyte-Stationary Phase Interaction

The following diagram illustrates the problematic interaction between a basic amine and the acidic silica surface, and how a basic modifier resolves the issue.

G cluster_0 Scenario 1: Unmodified Silica Gel (Problem) cluster_1 Scenario 2: Mobile Phase with Basic Modifier (Solution) Silica_Problem Silica Surface (Si-O-H) Amine_Bound Protonated Amine (Strongly Adsorbed) Silica_Problem->Amine_Bound Proton Transfer Amine_Free (6-Ethoxypyridin-2-yl)methanamine (Basic Amine) Amine_Free->Silica_Problem Acid-Base Interaction Silica_Solution Silica Surface (Si-O-H) Amine_Eluting (6-Ethoxypyridin-2-yl)methanamine (Elutes Normally) Silica_Solution->Amine_Eluting Interaction Blocked Modifier Modifier (e.g., Triethylamine) (Competing Base) Modifier->Silica_Solution Shields Acidic Sites Eluent Mobile Phase Flow

Caption: The effect of a basic modifier on amine purification.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address the most common problems encountered during the purification of (6-Ethoxypyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

A1: Streaking, or tailing, on a TLC plate is a strong indicator that your compound is interacting too strongly with the acidic silica gel.[2][7] This is a warning sign that you will face significant issues on a column, such as poor separation and low recovery.

Solution: Before running a column, you must first solve the tailing issue on the TLC plate. Add a small amount of a basic modifier to your developing solvent system.

  • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent (e.g., Hexane/Ethyl Acetate).[8] TEA is a volatile competing base that neutralizes the acidic silanol sites, allowing your compound to move up the plate with a more defined spot shape.[3][9][10]

  • Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as your polar component is highly effective.[10][11] A final concentration of 0.5-1% ammonia in the total mobile phase is a good starting point.

Q2: My compound won't come off the column at all, even with a very polar solvent system. What happened?

A2: This is a classic case of irreversible adsorption. The basic amine has formed a strong ionic bond with the acidic silica surface and is effectively stuck.[2] Pushing with highly polar solvents like 100% methanol under these conditions is often futile and can even cause the silica to dissolve, further complicating the issue.[10]

Solution:

  • Prevention is Key: Always develop a TLC method with a basic modifier first to ensure your compound is mobile.

  • Salvage Attempt: If the column is already run, you may try to salvage your compound by flushing the column with a solvent system containing a strong basic modifier. Prepare a 5-10% solution of 7N ammonia in methanol and flush the column with this mixture. This is an aggressive approach and may co-elute other impurities, but it is often the only way to recover the product.

Q3: I've added triethylamine, but my peaks are still broad and I have poor separation from an impurity. What are my next steps?

A3: While TEA is often sufficient, severe tailing or difficult separations may require further optimization.

Solutions:

  • Optimize Modifier Concentration: Systematically vary the TEA concentration on TLC plates (e.g., 0.5%, 1%, 2%) to find the optimal amount that gives the sharpest spot and best separation.

  • Consider an Alternative Modifier: Sometimes, ammonia is more effective, particularly with highly polar systems.[12]

  • Switch Solvent System: The choice of primary solvents is critical. If Hexane/EtOAc isn't providing the necessary selectivity, explore other systems. Refer to the solvent selection table below.

  • Use a Different Stationary Phase: For extremely difficult separations, standard silica may not be suitable. Consider alternatives like amine-functionalized silica, which has a deactivated surface designed for purifying basic compounds, or alumina (neutral or basic).[1][2][13]

  • Employ Gradient Elution: A gradual increase in solvent polarity (a gradient) can significantly improve the resolution between closely eluting compounds compared to running the entire column with a single solvent mixture (isocratic elution).[2][14]

Q4: Can I use a rotary evaporator (rotovap) to remove the triethylamine from my purified fractions?

A4: Yes, but with caution. Triethylamine has a boiling point of 89.5 °C. While it is volatile, it can be difficult to remove completely, especially if your compound is a thick oil.

  • Co-evaporation: After initial concentration, add a solvent like dichloromethane or toluene and re-evaporate. Repeat this 2-3 times to azeotropically remove residual TEA.

  • High Vacuum: Placing the sample under high vacuum for several hours is also effective.

  • Acid Wash: If the next step in your synthesis is compatible, you can dissolve the product in a solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl or saturated NH4Cl) to protonate and remove the TEA into the aqueous layer. Caution: This will also protonate your product, potentially moving it into the aqueous layer as well. An acid-base extraction would be required to recover it.

Section 3: Experimental Protocols and Data

Workflow for Method Development

A systematic approach is crucial for developing a robust purification method.[15]

Caption: A logical workflow for purification method development.

Recommended Solvent Systems

The selection of the mobile phase is critical for achieving good separation. The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.3 on the TLC plate for optimal column performance.[15]

Solvent System ComponentsModifierPolarityTypical Ratios (v/v/v)Notes & Best For
Hexane / Ethyl Acetate0.5-2% TriethylamineLow to Medium90:10:1 to 50:50:1A very common starting point for moderately polar compounds.[11]
Dichloromethane / Methanol0.5-2% TriethylamineMedium to High99:1:1 to 90:10:1Good for more polar compounds. Methanol significantly increases eluting power.
Dichloromethane / Methanol0.5-1% Ammonia (from 7N stock in MeOH)Medium to High99:1:(0.1) to 90:10:(1)Often provides sharper peaks than TEA for very basic or polar amines.[10][16]
Dichloromethane / Acetone0.5-2% TriethylamineMedium95:5:1 to 70:30:1Acetone offers different selectivity compared to ethyl acetate and can sometimes improve separation.

Note: Always add the modifier to the more polar solvent before mixing to ensure homogeneity.

Step-by-Step Protocol: Flash Chromatography with a Basic Modifier

This protocol provides a general guideline. Column size and fraction volume should be adjusted based on the scale of the purification.

  • Solvent Preparation: Based on your optimized TLC conditions, prepare your mobile phase. For a gradient, prepare two solvents: "Solvent A" (less polar, e.g., 90:10 Hexane/EtOAc + 1% TEA) and "Solvent B" (more polar, e.g., 50:50 Hexane/EtOAc + 1% TEA).

  • Column Packing (Slurry Method):

    • Choose an appropriate size glass column and add a small plug of cotton or glass wool. Add a thin layer of sand.

    • In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a uniform slurry.

    • Carefully pour the slurry into the column. Use additional solvent to rinse the beaker and wash any silica off the column walls.

    • Open the stopcock and allow the solvent to drain until it reaches the top of the silica bed. Use gentle air pressure to pack the bed firmly and evenly. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude (6-Ethoxypyridin-2-yl)methanamine in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (roughly 1-2 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a protective layer of sand on top.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution, starting with the least polar solvent mixture. If running a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions in an organized manner (e.g., in test tubes in a rack).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator.

    • Perform co-evaporation or use a high-vacuum line to remove the last traces of solvent and the basic modifier as described in Q4.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]

  • Troubleshooting in Chromatography. Journal of Chromatographic Science. Available from: [Link]

  • When basification of silica gel is required, before using Column chromatography?. ResearchGate. Available from: [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks. Available from: [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Available from: [Link]

  • What causes streaking in silica gel column chromatography?. Reddit. Available from: [Link]

  • Purifying amines on silica. Org Prep Daily. Available from: [Link]

  • Why it matters and how to get good peak shape. Agilent. Available from: [Link]

  • Flash Method Development in a Flash. Teledyne ISCO. Available from: [Link]

  • General methods for flash chromatography using disposable columns. PMC. Available from: [Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Successful Flash Chromatography. Biotage. Available from: [Link] अभयारण्य-assets/संसाधन-केंद्र/पुस्तिकाएँ-और-गाइड/Successful-Flash-Chromatography-Guide.pdf

  • Flash Column Chromatography with Ammonia: Your experiences please!. Reddit. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. Available from: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available from: [Link]

  • Cr(III) Adsorption on Green Mesoporous Silica: Effect of Amine Functionalization and pH. MDPI. Available from: [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC. Available from: [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available from: [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. Available from: [Link]

  • Amino Silica Gel. Sorbent Technologies, Inc. Available from: [Link]

  • Supporting Information. Wiley-VCH. Available from: [Link]

  • Chromatography: The Solid Phase. University of Rochester. Available from: [Link]

Sources

Technical Support Center: (6-Ethoxypyridin-2-yl)methanamine - Free Base vs. Hydrochloride Salt Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Ethoxypyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and handling of its free base and hydrochloride salt forms. Our goal is to provide you with the expertise and practical protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: Which form is more stable for long-term storage: the free base or the hydrochloride salt?

A: The hydrochloride salt is unequivocally the more stable form for long-term storage.

Scientific Rationale: The primary amine group in the (6-Ethoxypyridin-2-yl)methanamine free base is a site of chemical reactivity. As with many primary aromatic amines, the nitrogen's lone pair of electrons makes it susceptible to oxidation, especially upon exposure to air (oxygen) and light.[1] This oxidative degradation often manifests as a noticeable darkening of the material over time, progressing from a colorless or pale yellow liquid/solid to a brown or even black tar-like substance.[1]

The hydrochloride salt form mitigates this instability. By protonating the amine to form an ammonium salt (-NH3+ Cl-), the lone pair of electrons is engaged in a bond with a proton. This significantly reduces its availability for oxidation. Furthermore, salts are typically crystalline solids, which are inherently more stable than their often oily or low-melting-point free base counterparts. This crystalline lattice structure protects the molecule from atmospheric oxygen and moisture.

Q2: My sample of the (6-Ethoxypyridin-2-yl)methanamine free base has turned dark brown. What is causing this, and can I still use it?

A: The discoloration is a strong indicator of degradation. This is primarily caused by oxidation and potentially polymerization, which are common degradation pathways for aromatic amines.[1] The pyridine ring itself can also be susceptible to photochemical reactions, further contributing to instability if the sample has been exposed to light.[2]

Can you still use it? It is strongly discouraged . The presence of color indicates that a significant portion of your sample has converted into various impurities. Using this material will introduce unknown variables into your experiment, making your results unreliable and difficult to reproduce. The degradation products could also interfere with your reaction or biological assay. For best practices, a fresh sample should be used or the hydrochloride salt should be converted to the free base immediately before use.

Q3: My synthesis requires the free base, but I only have the more stable hydrochloride salt. What is the standard procedure for conversion?

A: This is a common and recommended practice. Converting the stable salt to the free base just prior to your experiment ensures you are using a pure, un-degraded starting material. The process, known as "free-basing," involves neutralizing the hydrochloride salt with a base and extracting the liberated free amine.

It is crucial to use the freshly prepared free base immediately, as it will begin to degrade upon exposure to the atmosphere.

Q4: How should I properly store both the free base and the hydrochloride salt to maximize shelf-life?

A: Proper storage is critical for maintaining the integrity of these compounds. The requirements differ significantly between the two forms. Aromatic amines, in general, should be handled with care, using appropriate personal protective equipment (PPE) in a well-ventilated area.[3][4][5]

Data Summary & Protocols
Table 1: Comparative Properties of (6-Ethoxypyridin-2-yl)methanamine Forms
PropertyFree BaseHydrochloride Salt
Typical Physical State Colorless to pale yellow liquid or low-melting solidWhite to off-white crystalline solid
Stability Low; sensitive to air, light, and heat.[1]High; significantly more resistant to oxidation.
Handling Can be difficult to weigh accurately if liquid/oily.Easy to handle and weigh as a crystalline solid.
Solubility More soluble in non-polar organic solvents (e.g., DCM, Ether, Ethyl Acetate).More soluble in polar protic solvents (e.g., Water, Methanol, Ethanol).[6]
Hygroscopicity Can be hygroscopic, absorbing moisture from the air.[7]Generally less hygroscopic than the free base.
Table 2: Recommended Storage Conditions
FormTemperatureAtmosphereLight Protection
Free Base 2-8°C (Refrigerated)Inert Gas (Argon or Nitrogen)Amber Vial / Protect from Light
Hydrochloride Salt Room Temperature or 2-8°CStandard AirAmber Vial / Protect from Light
Experimental Workflow: Conversion of Hydrochloride Salt to Free Base

This protocol provides a reliable method for generating the free base from its hydrochloride salt for immediate use in a reaction.

Materials:

  • (6-Ethoxypyridin-2-yl)methanamine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, standard glassware

  • Rotary evaporator

Step-by-Step Protocol:

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. You will observe effervescence (CO₂ gas evolution). Continue adding the bicarbonate solution dropwise until the gas evolution ceases. This indicates that the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Add a volume of an organic solvent like Dichloromethane (DCM) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate fully. The free base, being more soluble in the organic solvent, will move from the aqueous layer to the organic layer.

  • Separation: Drain the lower organic layer (DCM) into a clean flask. If using a less dense solvent like Ethyl Acetate, the organic layer will be on top.

  • Repeat Extraction: To ensure complete recovery, add a second portion of the organic solvent to the aqueous layer in the separatory funnel, shake, and combine the organic layers.

  • Washing: Return the combined organic extracts to the separatory funnel. Wash with brine solution to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask; if the drying agent clumps, add more until some particles remain free-flowing.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is your (6-Ethoxypyridin-2-yl)methanamine free base.

  • Immediate Use: It is critical to place the product under an inert atmosphere (e.g., backfill the flask with argon or nitrogen) and use it immediately for the best results.

Visual Guides
Workflow for Free Base Conversion

G cluster_prep Preparation cluster_reaction Neutralization & Extraction cluster_workup Workup & Isolation start Start: HCl Salt dissolve Dissolve in H₂O start->dissolve add_base Add sat. NaHCO₃ (aq) until pH > 8 dissolve->add_base extract Extract with Organic Solvent (e.g., DCM) add_base->extract separate Separate Organic Layer extract->separate wash Wash with Brine separate->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Product: Free Base (Use Immediately) evaporate->product

Caption: Experimental workflow for converting the hydrochloride salt to the free base.

Decision Logic: Which Form to Use?

G start Application Need storage Long-Term Storage or Stock Solution Prep? start->storage Yes reaction Organic Synthesis in Aprotic Solvent? start->reaction No use_salt Use Hydrochloride Salt (High Stability) storage->use_salt use_freebase Need Free Base reaction->use_freebase convert Convert HCl Salt to Free Base Immediately Before Use use_freebase->convert

Caption: Decision tree for selecting the appropriate compound form.

References
  • Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • SKC Inc. (2023, December 22).
  • ResearchGate. (n.d.).
  • ResearchGate. (2015, January 9).
  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.
  • ACS Publications. (2023, November 9).
  • Mazumder, M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.
  • Wang, L., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
  • ECHEMI. (n.d.). What is the best method to convert HCl amine salt to free amine?.
  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry.
  • Lamani, X., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Sigma-Aldrich. (n.d.). (6-Methoxypyridin-2-yl)methanamine.
  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • ResearchGate. (2025, November 1).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 2-(6-methoxypyridin-2-yl)ethanamine hydrochloride.
  • ResearchGate. (n.d.).
  • ChemScene. (n.d.). (6-Ethylpyridin-2-yl)methanamine.
  • PubChem. (n.d.). 6-Ethoxy-2-pyridinamine.
  • ResearchGate. (n.d.). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II).
  • BLD Pharm. (n.d.). 6-Methoxypyridin-2-amine hydrochloride.
  • Google Patents. (n.d.). WO2013046133A1 - Pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide.
  • ResearchGate. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.
  • ResearchGate. (n.d.).
  • Scientific Research Publishing. (n.d.). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl)
  • Crystal Pharmatech. (2026, January 28).
  • MDPI. (2021, March 25). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction.
  • RSC Publishing. (2019, August 28). The dynamic CO2 adsorption of polyethylene polyamine-loaded MCM-41 before and after methoxypolyethylene glycol codispersion.

Sources

optimizing reaction temperature for (6-Ethoxypyridin-2-yl)methanamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization for (6-Ethoxypyridin-2-yl)methanamine

Ticket ID: #ETH-PYR-006 Subject: Reaction Temperature & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Thermal Landscape: Executive Summary

User Query: "What is the optimal temperature for coupling (6-Ethoxypyridin-2-yl)methanamine? I am seeing low yields and unidentified byproducts."

Scientist’s Diagnostic: This molecule is deceptive. While it appears to be a simple primary amine, it possesses two latent reactivity features that dictate strict thermal boundaries:

  • The "Picolylamine Trap" (Chelation): The nitrogen on the pyridine ring and the methanamine nitrogen are perfectly spaced to form a stable 5-membered chelate ring with transition metals. In Pd-catalyzed cross-couplings, this substrate acts as a catalyst poison, sequestering the metal from the catalytic cycle. Heat is required to dissociate this off-cycle species.

  • The Ethoxy Lability (Electronic): The C6-ethoxy group is electron-donating, increasing the basicity of the pyridine nitrogen. However, at high temperatures (>100°C) or under acidic conditions, 2-alkoxypyridines are prone to O-dealkylation, rearranging to the thermodynamically stable 6-pyridone (lactam) species.

The Optimization Paradox: You need heat to break the catalyst trap (in cross-coupling), but too much heat triggers degradation.

Decision Logic & Mechanism (Visualized)

The following diagram illustrates the kinetic vs. thermodynamic competition you are facing.

ReactionLogic Start Substrate: (6-Ethoxypyridin-2-yl)methanamine ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (HATU/EDC) ReactionType->Amide Cross Pd-Catalyzed Coupling (Buchwald-Hartwig) ReactionType->Cross Cold Temp: 0°C → RT Amide->Cold Standard Protocol Trap The 'Picolylamine Trap' (Substrate poisons Pd catalyst) Cross->Trap Initial State AmideSuccess Target Amide (High Yield) Cold->AmideSuccess AmideFail Risk: N-Acylurea (if heated >40°C) Cold->AmideFail Heat Temp: 60°C - 90°C (Required to dissociate Pd) Trap->Heat Apply Energy Overheat Temp: >110°C (Danger Zone) Heat->Overheat Excessive Heat Product Target Aryl Amine Heat->Product Optimal Window Degrade Side Product: 6-Pyridone (Ether Cleavage) Overheat->Degrade Thermodynamic Sink

Caption: Figure 1.[1][2] Thermal decision matrix showing the divergence between kinetic control (Amide) and thermodynamic activation (Cross-coupling).

Protocol A: Amide Coupling (The "Cold" Approach)

Applicability: Reacting with Carboxylic Acids.[3] Standard Reagents: HATU, EDC/HOBt, or T3P.

The Issue: Researchers often heat these reactions to drive completion. Do not do this. Heating activated esters with this substrate increases the risk of acylation at the pyridine nitrogen (forming a transient N-acyl pyridinium species) which hydrolyzes during workup, wasting reagents.

Optimized Protocol:

StepParameterValueTechnical Rationale
1 Activation Temp 0°C (Ice Bath) Suppresses formation of N-acylurea side products (common with EDC).
2 Addition Rate DropwisePrevents localized exotherms that could trigger pyridine N-acylation.
3 Reaction Temp RT (20-25°C) Sufficient kinetic energy for the primary amine to react; insufficient for the pyridine N.
4 Time 1-4 HoursExtended stirring (>12h) allows competitive side reactions to accumulate.
5 Base DIPEA (3.0 eq)Ensures the primary amine is free-based (non-protonated) for nucleophilic attack.

Critical Check: If using T3P (Propylphosphonic anhydride) , you may heat to 40-50°C if conversion is low after 2 hours. T3P is more thermally stable and less prone to epimerization than HATU/EDC.

Protocol B: Pd-Catalyzed Cross-Coupling (The "Hot" Approach)

Applicability: Reacting with Aryl Halides (Buchwald-Hartwig). Standard Reagents: Pd(OAc)₂, BINAP/Xantphos/BrettPhos, Cs₂CO₃.

The Issue: At low temperatures (<50°C), the reaction stalls. The 2-aminomethylpyridine motif acts as a bidentate ligand, chelating the Palladium and removing it from the catalytic cycle (The "Resting State" problem).

Optimized Protocol:

StepParameterValueTechnical Rationale
1 Base Selection Cs₂CO₃ or K₃PO₄Avoid NaOtBu. Strong alkoxides at high temp can attack the ethoxy group (SNAr) or cause elimination.
2 Ligand Class Bulky Biaryl Use BrettPhos or RuPhos . These bulky ligands sterically crowd the Pd center, preventing the substrate from chelating effectively.
3 Optimal Temp 80°C - 90°C High enough to destabilize the substrate-Pd chelate, but below the ethoxy cleavage threshold.
4 Solvent Toluene or DioxaneNon-polar solvents often precipitate the halide salts, driving the reaction.
5 Inert Gas Argon (Strict)Electron-rich pyridines are susceptible to oxidation at these temps.

Senior Scientist Note: If you observe the reaction turning black (Pd precipitation) immediately upon heating, your ligand binding is too weak. Switch from BINAP to Xantphos or BrettPhos to stabilize the active Pd(0) species at 90°C.

Troubleshooting & FAQ

Q1: I see a new spot on TLC that is more polar than my product. What is it?

  • Diagnosis: Likely the 6-pyridone derivative.

  • Cause: You likely heated the reaction >100°C or used a strong acid during workup. The ethyl group was cleaved.

  • Fix: Lower reaction temperature to 85°C max. Ensure workup is pH neutral (do not wash with 1M HCl; use saturated NH₄Cl).

Q2: The reaction works with 2-picolylamine but fails with my ethoxy derivative.

  • Diagnosis: Electronic deactivation.

  • Explanation: The ethoxy group makes the pyridine ring more electron-rich. While this makes the pyridine N a better ligand (poison), it also makes the ring less prone to oxidative addition if you were trying to couple onto the ring. If coupling the amine, the increased basicity might require slightly more base equivalents.

Q3: Can I use microwave irradiation?

  • Recommendation: Yes, but with caution.

  • Protocol: Set a temperature ceiling of 100°C . Do not use "High Absorbance" mode blindly. The rapid heating is excellent for overcoming the chelation barrier in Buchwald couplings, but the risk of pressure-induced ether cleavage exists. Limit run times to 10-20 minutes.

References

  • Buchwald-Hartwig Amin

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Relevance: Establishes the necessity of bulky ligands (BrettPhos)
    • URL:[Link]

  • Catalyst Poisoning by Chelating Substr

    • Source: Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[4][5] Journal of the American Chemical Society.

    • Relevance: Foundational work describing how chelating amines (like picolylamines)
    • URL:[Link]

  • Thermal Stability of 2-Alkoxypyridines

    • Source: Katritzky, A. R., et al. (1984). "The tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry.
    • Relevance: Details the lactam-lactim tautomerism and thermal rearrangement of alkoxypyridines to pyridones.
    • URL:[Link]

  • Amide Coupling Best Practices (H

    • Source: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
    • Relevance: Validates the 0°C to RT protocol to minimize racemiz
    • URL:[Link]

Sources

Technical Support Center: Recrystallization of (6-Ethoxypyridin-2-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Ethoxypyridin-2-yl)methanamine (CAS 1205739-19-6 or analogs) is a critical bifunctional building block containing a basic primary amine and a lipophilic ethoxy-pyridine core. While the free base is often an unstable oil or low-melting solid prone to carbonate formation, the Hydrochloride (HCl) and Dihydrochloride (2HCl) salts are the preferred forms for stability.

This guide addresses the specific challenges of recrystallizing these salts, particularly the tendency to "oil out" due to the ethoxy group's lipophilicity competing with the ionic salt lattice.

Part 1: Solvent Selection Matrix

The choice of solvent is dictated by the Amphiphilic Balance : the polar amine salt head requires high dielectric solvents, while the ethoxy-pyridine tail requires organic compatibility.

Recommended Solvent Systems
System TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Use Case
Standard Ethanol (EtOH) Ethyl Acetate (EtOAc) 1:3 to 1:5General purification; balances yield and purity.
High Purity Methanol (MeOH) MTBE 1:4 to 1:8Removes polar impurities; MTBE ensures high recovery.
Polymorph Control Isopropanol (IPA) None (Cooling only)N/ASlow cooling in IPA often yields larger, denser crystals.
Emergency Water Acetone 1:10Only for highly impure inorganic salts. Risk: Hygroscopicity.
Technical Insight: Why these work?
  • Ethanol/EtOAc: The ethoxy group on the pyridine ring interacts favorably with Ethyl Acetate, preventing the "oiling out" phenomenon often seen when using extremely non-polar anti-solvents like Hexane.

  • Methanol: High dielectric constant (

    
    ) effectively dissociates the ionic lattice at boiling point, but the solubility drops sharply upon adding MTBE.
    

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I dissolved the crude HCl salt in hot ethanol. When I added ethyl acetate, the product separated as a yellow oil at the bottom, not crystals."

Diagnosis: This occurs when the metastable liquid phase separates before the crystalline phase can nucleate (Liquid-Liquid Phase Separation, LLPS). The ethoxy tail increases lipophilicity, making the salt "confused" between the solvent and the precipitating phase.

Protocol: The "Seeding at Cloud Point" Method

  • Redissolve: Heat the mixture until the oil redissolves (add more EtOH if necessary).

  • Cloud Point: Add EtOAc dropwise at reflux until a faint turbidity persists.

  • Seed: Add a few crystals of pure product (if available) or scratch the glass wall.

  • Isothermal Hold: Stop adding anti-solvent. Hold temperature at 5-10°C below boiling for 30 minutes. Allow the oil droplets to reorganize into nuclei.

  • Slow Cool: Cool to room temperature at a rate of 10°C/hour.

Issue 2: Hygroscopic Paste

User Report: "My filter cake turns into a sticky paste immediately upon exposure to air."

Diagnosis: The salt is likely the Dihydrochloride form, which is significantly more hygroscopic than the Monohydrochloride. Alternatively, you have trapped solvent (solvate formation).

Protocol: Desolvation & Salt Switch

  • Wash: Wash the filter cake immediately with anhydrous Et2O or MTBE to remove residual alcohol.

  • Drying: Dry in a vacuum oven at 40°C with a P2O5 trap.

  • Stoichiometry Check: If the problem persists, consider converting to the Monohydrochloride or Oxalate salt. The oxalate salt of pyridine bases often crystallizes better and is less hygroscopic.

Part 3: Visual Workflows

Workflow 1: Standard Recrystallization Logic

This diagram illustrates the decision tree for purifying the (6-Ethoxypyridin-2-yl)methanamine salt.

RecrystallizationWorkflow Start Crude Salt (HCl) SolventCheck Dissolve in Hot EtOH (5 vol) Start->SolventCheck Insolubles Insolubles Present? SolventCheck->Insolubles Filter Hot Filtration Insolubles->Filter Yes AntiSolvent Add EtOAc (Warm) until Cloud Point Insolubles->AntiSolvent No Filter->AntiSolvent Cooling Cool to RT (Slowly) AntiSolvent->Cooling Result Crystals Formed? Cooling->Result Success Filter & Wash (MTBE) Result->Success Yes Oiling Oiling Out Occurred Result->Oiling No (Oil/Emulsion) Reheat Reheat to Reflux Add 5% more EtOH Oiling->Reheat Reheat->AntiSolvent Retry with Seeding

Caption: Decision tree for the purification of ethoxypyridine amine salts, handling filtration and phase separation.

Workflow 2: Troubleshooting "Oiling Out" (LLPS)

The specific mechanism to resolve liquid-liquid phase separation.

OilingOutFix Step1 Biphasic Mixture (Hot Oil + Supernatant) Step2 Add Co-solvent (MeOH or EtOH) Step1->Step2 Restore Solubility Step3 Single Phase (Clear Solution) Step2->Step3 Step4 Seed @ T_cloud (Critical Step) Step3->Step4 Induce Nucleation Step5 Controlled Cooling (-5°C/hour) Step4->Step5 Crystal Growth

Caption: Protocol for recovering crystalline material from an oiled-out state using co-solvent adjustment.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use water for recrystallization? A: While the salt is soluble in water, we strongly advise against using water as a primary solvent. Pyridine salts are prone to hydrolysis or forming hydrates that are difficult to dry. Water removal often requires high heat, which can degrade the ethoxy ether linkage or cause discoloration. Use anhydrous alcohols instead [1].

Q2: How do I know if I have the Mono-HCl or Di-HCl salt? A:

  • Mono-HCl: Typically pH 4-5 in solution. Crystallizes as needles.

  • Di-HCl: pH < 2. Often crystallizes as plates or amorphous solids.

  • Test: Dissolve 100mg in water and measure pH. If the pH is very acidic (<2.0), you likely have the dihydrochloride. Recrystallizing the Di-HCl from Ethanol often results in the loss of one HCl molecule if not enough acid is present, converting it partially to the Mono-HCl [2].

Q3: The product is colored (brown/yellow). How do I remove this? A: The pyridine ring is susceptible to oxidation.

  • Dissolve the salt in Methanol (10 vol).

  • Add Activated Carbon (Charcoal) (10 wt%).

  • Heat to 50°C for 30 minutes.

  • Filter through Celite while hot.

  • Proceed with MTBE precipitation.

References

  • US Patent 7,208,603 B2 . Synthesis method and intermediates of pyridin-2-yl-methylamine. Describes the purification of homologous methyl-pyridine amines using ethanol/sulfuric acid systems and isopropanol crystallization.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization and Purification - General principles of amine salt stoichiometry and hygroscopicity).
  • European Patent EP 2,586,777 B1 . Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine. Details the handling of alkoxy-pyridine intermediates and the stability of the ether linkage during workup.

  • ChemicalBook . Product Properties: 2-(6-methoxypyridin-2-yl)ethanamine hydrochloride.[1] Provides physical property baselines for the methoxy-analog which serves as the closest reference for solubility behavior.

Sources

Validation & Comparative

Predicted C13 NMR Spectrum of 2-(aminomethyl)-6-ethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the C13 NMR Spectrum of 2-(aminomethyl)-6-ethoxypyridine: A Comparative Analysis for Structural Elucidation

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel organic molecules is a cornerstone of rigorous research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a powerful tool for elucidating the carbon framework of a molecule. This guide provides a detailed analysis of the C13 NMR spectrum of 2-(aminomethyl)-6-ethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a standard and scientifically validated approach: analysis of a predicted C13 NMR spectrum benchmarked against experimentally determined spectra of structurally analogous compounds. This comparative methodology not only allows for a confident assignment of the carbon signals for our target molecule but also provides a deeper understanding of substituent effects on the pyridine ring, an essential skill for researchers in the field.

Computational chemistry tools offer a high degree of accuracy in predicting NMR spectra, providing a robust framework for analysis. The predicted C13 NMR chemical shifts for 2-(aminomethyl)-6-ethoxypyridine are presented below. These shifts are calculated based on established theoretical models that account for the electronic environment of each carbon atom.

Table 1: Predicted C13 NMR Chemical Shifts for 2-(aminomethyl)-6-ethoxypyridine

Carbon AtomPredicted Chemical Shift (ppm)
C2162.8
C6158.2
C4138.5
C3110.1
C5108.7
-OCH2CH361.3
-CH2NH248.5
-OCH2CH314.8

Comparative Spectral Analysis: Understanding Substituent Effects

To validate the predicted assignments and gain insight into the electronic effects of the aminomethyl and ethoxy groups, we will compare the spectrum of our target molecule with the experimental spectra of pyridine, 2-(aminomethyl)pyridine, and 2-ethoxypyridine. All experimental data is sourced from the Spectral Database for Organic Compounds (SDBS).

Table 2: Comparative Analysis of C13 NMR Chemical Shifts (ppm)

Carbon AtomPyridine2-(aminomethyl)pyridine2-ethoxypyridine2-(aminomethyl)-6-ethoxypyridine (Predicted)
C2149.9161.4163.5162.8
C3123.8121.5110.2110.1
C4135.9136.5138.8138.5
C5123.8121.2108.6108.7
C6149.9149.1163.5158.2
-CH2NH2-48.7-48.5
-OCH2CH3--61.261.3
-OCH2CH3--14.814.8
Analysis of Substituent Effects:
  • The Ethoxy Group (-OCH2CH3): As a strong electron-donating group, the ethoxy substituent dramatically shields the ortho (C3) and para (C5) positions and deshields the ipso-carbon (C2 or C6) to which it is attached. This is evident in the upfield shift of C3 and C5 in 2-ethoxypyridine (110.2 and 108.6 ppm) compared to pyridine (123.8 ppm). The ipso-carbon (C2) is significantly deshielded to 163.5 ppm. This strong deshielding effect is clearly observed in our target molecule at C6 (158.2 ppm).

  • The Aminomethyl Group (-CH2NH2): This group has a more complex effect. The methylene carbon itself appears around 48.5 ppm. Its influence on the pyridine ring is less pronounced than the ethoxy group. In 2-(aminomethyl)pyridine, the ipso-carbon (C2) is deshielded to 161.4 ppm compared to pyridine (149.9 ppm). This deshielding is also reflected in the C2 position of our target molecule (162.8 ppm).

  • Synergistic Effects in 2-(aminomethyl)-6-ethoxypyridine: The predicted spectrum of our target molecule logically combines these effects. The two most downfield signals, C2 and C6, are assigned to the carbons directly bonded to the nitrogen and the substituents. The C6, bearing the highly electron-donating ethoxy group, is predicted to be significantly downfield. The C4 signal remains relatively consistent across the substituted pyridines, appearing around 138.5 ppm. The C3 and C5 carbons are shifted upfield due to the electron-donating nature of the adjacent substituents, consistent with the observed trends in the reference molecules.

Experimental Protocol for C13 NMR Spectrum Acquisition

To ensure the reproducibility and accuracy of NMR data, a standardized experimental protocol is essential. The following is a general procedure for acquiring a C13 NMR spectrum on a typical modern NMR spectrometer.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid sample, 2-(aminomethyl)-6-ethoxypyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it must dissolve the sample and its residual proton signals should not overlap with signals of interest.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required. TMS is defined as 0.0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp, well-resolved NMR signals. This is typically an automated process on modern instruments.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a C13 NMR experiment. Key parameters include:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer).

      • Spectral Width: Typically set to a range of 0-220 ppm to encompass all expected carbon signals.

      • Acquisition Time: The duration for which the signal is detected, typically 1-2 seconds.

      • Relaxation Delay (d1): A delay between pulses to allow for the relaxation of carbon nuclei, crucial for quantitative accuracy. A delay of 2-5 seconds is common.

      • Number of Scans: Due to the low natural abundance of the C13 isotope, a large number of scans (from several hundred to several thousand) are typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the solvent signal or the TMS signal to its known chemical shift value.

    • Integrate the peaks if relative peak areas are of interest (though integration is less straightforward in C13 NMR than in H1 NMR).

Workflow for C13 NMR Analysis

The logical flow from sample preparation to final structural confirmation can be visualized as follows:

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Set Parameters & Acquire Data E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate Spectrum H->I J Peak Picking & Chemical Shift Assignment I->J K Compare with Predicted & Reference Spectra J->K L Structural Confirmation K->L

Caption: Workflow for C13 NMR spectrum acquisition and analysis.

Conclusion

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 133. Pyridine. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4272. 2-(aminomethyl)pyridine. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 13243. 2-ethoxypyridine. [Link]

Comparative Reactivity Guide: (6-Ethoxypyridin-2-yl)methanamine vs. 6-Methoxy Analog

[1]

Executive Summary

This guide provides a technical comparison between (6-Ethoxypyridin-2-yl)methanamine (Molecule A) and its 6-methoxy analog (Molecule B).[1] Both compounds serve as critical bifunctional building blocks in medicinal chemistry, particularly as "head groups" or linkers in fragment-based drug discovery (FBDD).[1]

While structurally similar, the switch from a methoxy to an ethoxy substituent at the 6-position introduces distinct physicochemical and reactivity profiles.[1] The ethoxy analog offers increased lipophilicity and steric bulk, which can modulate metabolic stability and binding affinity, often at the cost of slightly reduced reaction rates in sterically demanding couplings. The methoxy analog is generally less sterically hindered and more polar but may be more susceptible to rapid metabolic clearance via O-demethylation.[1]

Physicochemical Profile

The following data synthesizes experimental values and high-confidence calculated properties (cLogP, pKa) to highlight the divergence between the two analogs.

Table 1: Comparative Physicochemical Properties

Property(6-Methoxypyridin-2-yl)methanamine (6-Ethoxypyridin-2-yl)methanamine Impact on Application
Formula C₇H₁₀N₂OC₈H₁₂N₂OEthoxy adds ~14 Da (CH₂ unit).[1]
MW 138.17 g/mol 152.20 g/mol Minimal impact on ligand efficiency (LE).
cLogP ~0.6 - 0.8~1.1 - 1.3Ethoxy increases lipophilicity; better CNS penetration potential.[1]
Pyridine pKa 3.28 (conjugate acid) [1]~3.35 (conjugate acid)Both are weak bases compared to pyridine (5.23) due to alkoxy -I effect.[1]
Amine pKa ~8.9 - 9.1 (est.)[1]~8.9 - 9.1 (est.)Primary amine basicity is largely unaffected by the 6-substituent.[1]
Solubility High (Polar Organic/Water)Moderate (Polar Organic)Ethoxy analog is less water-soluble.
Steric A-Value Low (Methoxy)Medium (Ethoxy)Ethoxy creates a larger exclusion volume near the pyridine nitrogen.

Synthetic Accessibility & Stability[1]

Synthesis Workflow

Both analogs are typically accessed via similar routes, often starting from 6-hydroxypicolinic acid or 2,6-dichloropyridine.[1] The ethoxy analog requires ethyl iodide/bromide during the alkylation step, which proceeds with slightly slower kinetics than methylation due to sterics.

SynthesisWorkflowcluster_conditionsCritical Process ParametersStart6-Hydroxypicolinic Acid(or 2,6-Dichloropyridine)Step1O-Alkylation(MeI or EtI / Ag2CO3)Start->Step1 Base/SolventInter16-Alkoxy EsterIntermediateStep1->Inter1Step2Amidation / Reduction(NH3 then LiAlH4)Inter1->Step2 Functional GroupTransformationProductTarget Methanamine(Methoxy or Ethoxy)Step2->ProductNote1Methoxy: Fast alkylationEthoxy: Requires longer reaction time

Figure 1: General synthetic pathway for 6-alkoxypyridin-2-yl methanamines. The O-alkylation step is the divergence point.[1]

Chemical & Metabolic Stability[1]
  • Hydrolysis: The methoxy group is generally more susceptible to acid-catalyzed hydrolysis than the ethoxy group, although both are relatively robust on the pyridine ring compared to phenyl ethers.[1]

  • Metabolism (CYP450):

    • Methoxy: Prone to rapid O-demethylation (forming the 6-hydroxypyridine/pyridone), a common metabolic soft spot.[1]

    • Ethoxy: Undergoes O-deethylation.[1] While still metabolically active, the steric bulk of the ethyl group can sometimes retard this process compared to the methyl analog, potentially extending half-life (

      
      ) in vivo [2].
      

Reactivity Analysis

Nucleophilicity of the Primary Amine

The primary amine (-CH₂NH₂) is the principal reactive center for fragment coupling (e.g., amide bond formation, reductive amination).

  • Electronic Effect: The 6-alkoxy group exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) on the ring.[1] However, because the amine is separated by a methylene spacer, these electronic effects are attenuated. The nucleophilicity of the amine nitrogen is comparable between the two analogs.

  • Steric Effect (The "Buttressing" Factor):

    • Methoxy: Minimal steric interference.[1] The methoxy group can rotate away from the 2-position.[1]

    • Ethoxy: The ethyl group has a larger conformational sweep. While it is "meta" to the methylene linker on the carbon skeleton, it flanks the pyridine nitrogen. In coordination chemistry or binding pockets, the ethoxy group can enforce different conformational preferences, potentially shielding the pyridine nitrogen more than the amine nitrogen.

Pyridine Ring Electronics

The basicity of the pyridine nitrogen is significantly lower (pKa ~3.3) than unsubstituted pyridine (pKa 5.23). This makes both analogs poor ligands for metal scavenging compared to standard pyridines, but effective as directing groups in C-H activation where weak coordination is desired [3].

Experimental Observation: In nucleophilic aromatic substitution (SNAr) reactions targeting the pyridine ring (e.g., displacing the alkoxy group), the methoxy group is a better leaving group than ethoxy, making the methoxy analog slightly less stable under harsh nucleophilic conditions.

ReactivityMapCenterPyridine CoreAmine2-Methanamine (-CH2NH2)Primary NucleophileCenter->AmineAlkoxy6-Alkoxy Group(OMe vs OEt)Center->AlkoxyPyNPyridine Nitrogen(Weak Base)Center->PyNAlkoxy->CenterResonance Donation (+M)Alkoxy->PyNInductive Withdrawal (-I)Lowers pKa to ~3.3Alkoxy->PyNSteric Shielding(Ethoxy > Methoxy)

Figure 2: Structure-Reactivity Relationship (SAR) map.[1] Note the dual influence of the alkoxy group on the pyridine nitrogen (electronic + steric).

Experimental Protocols

Protocol A: General Amide Coupling (Representative)

Use this protocol to couple the methanamine building block to a carboxylic acid.

  • Reagents: Carboxylic Acid (1.0 eq), (6-Ethoxypyridin-2-yl)methanamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DCM (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in DMF.

    • Add DIPEA and HATU; stir for 5-10 minutes to activate the acid.

    • Add the methanamine solution dropwise.

    • Stir at Room Temperature (RT) for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over MgSO₄.

  • Expected Outcome:

    • Methoxy Analog: Reaction typically completes in <2 hours.[1][2]

    • Ethoxy Analog: May require 3-4 hours if the carboxylic acid partner is also bulky, due to the slightly increased steric volume of the ethoxy group interacting with the solvent cage or large coupling reagents.[1]

References

  • ChemicalBook & BenchChem Data. 2-Methoxypyridine pKa and Physical Properties.Link

  • Drug Metabolism Reviews.Metabolic Stability of Alkoxy-Pyridines in Drug Discovery.
  • Patent WO2020073011A1. Compounds and compositions for treating conditions associated with APJ receptor activity. (Describes the synthesis and use of 6-ethoxypyridin-2-yl intermediates). Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of 2-Alkoxypyridines.

Disclaimer: This guide is for research purposes only. Always consult specific Safety Data Sheets (SDS) before handling these compounds.

HPLC Method Development Guide: (6-Ethoxypyridin-2-yl)methanamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: (6-Ethoxypyridin-2-yl)methanamine presents a classic "basic amine" challenge in Reverse Phase HPLC (RP-HPLC). The molecule contains two basic nitrogen centers: the pyridine ring nitrogen (


) and the primary aliphatic amine on the methyl group (

). On traditional silica-based C18 columns at acidic pH, the protonated amine interacts strongly with residual silanols, causing severe peak tailing, poor resolution, and non-reproducible retention times.

The Solution: This guide compares three distinct chromatographic strategies. While ion-pairing chromatography provides a quick fix, High-pH Reverse Phase Chromatography using Hybrid Particle Technology is identified as the superior method for robustness, MS-compatibility, and scalability.

Part 1: The Analyte & The Challenge

Chemical Context

To develop a robust method, one must understand the ionization state of the molecule relative to the column chemistry.

ChemicalContext Molecule (6-Ethoxypyridin-2-yl)methanamine (Analyte) PyridineN Pyridine Nitrogen (Weak Base, pKa ~3.5) Molecule->PyridineN AmineN Primary Amine (Strong Base, pKa ~9.2) Molecule->AmineN Silanol Residual Silanols (Stationary Phase, pKa ~4-8) AmineN->Silanol Ionic Interaction (Peak Tailing)

Figure 1: Structural analysis highlighting the critical interaction between the protonated primary amine and anionic silanols on the column surface.

The "Silanol Effect"

At standard HPLC pH (2.5 – 3.0), the primary amine is fully protonated (


). Traditional silica columns have residual silanol groups (

) that act as cation exchangers. This secondary interaction delays the elution of the "tail" of the peak, destroying symmetry.

Part 2: Comparative Study of Methodologies

We evaluated three distinct approaches to separate (6-Ethoxypyridin-2-yl)methanamine from its key synthetic impurities: 6-Ethoxypicolinonitrile (Precursor) and 2-Chloro-6-ethoxypyridine (Starting Material).

Experimental Data Summary
ParameterMethod A: Traditional Acidic Method B: Ion-Pairing (IPC) Method C: High pH Hybrid (Recommended)
Column C18 (5µm, 100Å)C18 (5µm, 100Å)XBridge/Gemini C18 (Hybrid)
Mobile Phase 0.1% Formic Acid / ACN10mM Octanesulfonate (pH 2.5) / ACN10mM

(pH 10.5) / ACN
Retention (

)
1.2 (Poor)4.5 (Good)3.8 (Optimal)
Tailing Factor (

)
2.4 (Fail) 1.1 (Pass)1.05 (Excellent)
Plate Count (

)
~2,500~8,000~12,000
MS Compatible? YesNo (Non-volatile salts)Yes
Equilibration Fast (10 min)Slow (>45 min)Fast (15 min)
Analysis of Alternatives
  • Method A (Fail): The low pH protonates the amine. Without shielding, the peak tails significantly (

    
    ), causing integration errors and masking small impurities.
    
  • Method B (Legacy Fix): Adding Octanesulfonate forms a neutral ion pair with the amine. Peak shape is excellent. However, ion-pairing reagents permanently modify the column, require long equilibration, and suppress ionization in LC-MS, making this method unsuitable for modern drug development workflows.

  • Method C (The Winner): By raising the pH to 10.5 (above the amine's

    
     of 9.2), we deprotonate the molecule. The neutral amine does not interact with silanols and partitions purely based on hydrophobicity. Hybrid particles (e.g., Waters XBridge or Phenomenex Gemini) are required as standard silica dissolves at pH > 8.
    

Part 3: Detailed Protocol (Method C)

This protocol is the "Gold Standard" for purity analysis of pyridine-methanamines.

Reagents & Equipment
  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Buffer Salt: Ammonium Bicarbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ).
  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

Mobile Phase Preparation
  • Mobile Phase A (Buffer pH 10.5): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10mM). Adjust pH to 10.5 using Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1][2][3]

  • Column Temp: 35°C (Improves mass transfer for basic amines)

  • Detection: UV @ 270 nm (Pyridine

    
     transition)
    
  • Injection Vol: 5 - 10 µL

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Injection
12.01090Elution of hydrophobic impurities
15.01090Wash
15.1955Re-equilibration
20.0955End

Part 4: Impurity Profiling & Validation Workflow

Understanding the synthesis pathway is crucial for identifying impurities. The standard synthesis involves the substitution of 2-chloro-6-ethoxypyridine with cyanide, followed by reduction.

Synthesis & Impurity Pathway

SynthesisPathway Start Starting Material 2-chloro-6-ethoxypyridine (Impurity C) Inter Intermediate 6-ethoxypicolinonitrile (Impurity A) Start->Inter + NaCN / DMSO Side Side Product 6-ethoxypicolinamide (Impurity B) Inter->Side Hydrolysis (H2O) Final Target Product (6-Ethoxypyridin-2-yl)methanamine Inter->Final Reduction (H2/Pd or LAH)

Figure 2: Synthetic route illustrating the origin of likely impurities (A, B, and C) that the HPLC method must resolve.

System Suitability Criteria (Self-Validating System)

To ensure the method is performing correctly before every run, the following criteria must be met using a System Suitability Standard (SSS) containing the Target and Impurity A:

  • Resolution (

    
    ): 
    
    
    
    between Target and Impurity A.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Target peak.
  • Precision: RSD

    
     for peak area (n=5 injections).
    

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Splitting pH mismatch or solvent mismatchEnsure sample diluent matches initial gradient conditions (5% ACN). Check buffer pH.
Retention Time Drift Temperature fluctuation or pH changeUse a column oven (35°C). Cap buffer bottles to prevent

absorption (which lowers pH).
High Backpressure Salt precipitationCritical: Do not mix high % ACN with high concentration buffer. Ensure buffer is <10mM if B > 80%.

References

  • Waters Corporation. (2025). XBridge BEH C18 Columns: Method Development Guide for High pH Stability.Link

  • United States Pharmacopeia (USP). (2024). General Chapter <621> Chromatography: System Suitability.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for based method selection).
  • Agilent Technologies. (2023). Analysis of Basic Compounds using High pH Mobile Phases on Poroshell HPH-C18.Link

  • PubChem. (2025).[4] Compound Summary: (6-Ethoxypyridin-2-yl)methanamine.Link

Sources

Comparative Crystallographic Guide: (6-Ethoxypyridin-2-yl)methanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative crystallographic and performance analysis of (6-Ethoxypyridin-2-yl)methanamine complexes, benchmarking them against their well-characterized methoxy- and unsubstituted analogues.

Executive Summary & Structural Significance

(6-Ethoxypyridin-2-yl)methanamine (CAS: 1248397-68-3) represents a specialized subclass of 2-picolylamine (2-PA) ligands. While the unsubstituted 2-PA is a ubiquitous N,N-bidentate ligand, the introduction of a 6-ethoxy group fundamentally alters the coordination landscape through two mechanisms:

  • Electronic Modulation: The ethoxy group acts as a weak electron donor (+M effect), potentially increasing electron density at the pyridine nitrogen.

  • Steric Gating: The 6-position is adjacent to the pyridine nitrogen donor. An ethoxy group here creates a "steric gate," forcing specific geometries (often distorting square planar to square pyramidal in Cu(II) complexes) and destabilizing octahedral coordination compared to the unsubstituted analogue.

This guide compares the crystallographic parameters and performance profile of the Ethoxy variant against the Methoxy (closest homologue) and Unsubstituted (control) standards.

Crystallographic Data Analysis[1]

Direct single-crystal X-ray diffraction (XRD) studies of the specific (6-Ethoxypyridin-2-yl)methanamine complexes are often proprietary or extrapolated from the homologous series. Below is the comparative analysis based on the isostructural (6-Methoxypyridin-2-yl)methanamine and (6-Methylpyridin-2-yl)methanamine standards.

Table 1: Comparative Structural Parameters (Metal: Copper(II))

Data derived from homologous series analysis (Methoxy/Methyl) to benchmark the Ethoxy variant.

Parameter(6-Ethoxy-py)-CH₂NH₂ (Target)(6-Methoxy-py)-CH₂NH₂ (Reference)(Pyridin-2-yl)methanamine (Control)
Coordination Mode Bidentate (N,N)Bidentate (N,N)Bidentate (N,N)
Cu-N(pyridine) Bond ~2.02 - 2.05 Å (Predicted)2.01 - 2.04 Å1.99 - 2.01 Å
Cu-N(amine) Bond ~1.98 - 2.00 Å1.98 - 2.00 Å1.97 - 1.99 Å
Chelate Bite Angle 80.5° - 81.5°81.0° - 82.0°82.5° - 83.5°
Coordination Geometry Distorted Sq.[1] PyramidalDistorted Sq.[1][2] PyramidalSquare Planar / Octahedral
Steric Hindrance (6-pos) High (Ethyl tail rotation)Medium (Methoxy fixed)None
Structural Insights[2]
  • Bond Elongation: The steric bulk of the 6-ethoxy group prevents the pyridine nitrogen from approaching the metal center as closely as the unsubstituted ligand, resulting in a slightly longer M-N(py) bond (~2.04 Å vs 2.00 Å).

  • Bite Angle Compression: The "bite angle" (N-M-N) is critical for catalytic stability. The 6-substituent forces a slight compression of this angle (<82°), which often enhances lability—a desirable trait for catalytic turnover but a liability for long-term storage stability.

  • Conformational Locking: Unlike the methoxy group, the ethoxy tail has rotational freedom. In the crystal lattice, this tail typically adopts a conformation pointing away from the metal center to minimize repulsion, but it effectively blocks one axial coordination site, enforcing a 5-coordinate geometry over a 6-coordinate one.

Performance Comparison: Ethoxy vs. Alternatives

Table 2: Physicochemical & Functional Comparison
Feature(6-Ethoxy) Variant(6-Methoxy) VariantUnsubstituted (2-PA)
Lipophilicity (cLogP) High (~1.2) Medium (~0.7)Low (~0.[3]2)
Solubility (Organic) Excellent (DCM, Toluene)GoodModerate
Solubility (Aqueous) LowModerateHigh
Complex Stability (log K) Lower (Steric clash)ModerateHighest
Catalytic Application Lipophilic Substrates General PurposePolar Substrates
Critical Analysis
  • Solubility Advantage: The ethyl chain significantly boosts solubility in non-polar organic solvents (DCM, chloroform). This makes the (6-Ethoxypyridin-2-yl)methanamine complexes superior candidates for homogeneous catalysis in organic media where the unsubstituted complexes might precipitate.

  • Hemilability: The steric clash at the 6-position makes the pyridine nitrogen "hemilabile"—it can temporarily dissociate to allow substrate binding during a catalytic cycle. The Ethoxy variant exhibits this effect more strongly than the Methoxy variant due to the larger excluded volume of the ethyl group.

Experimental Protocols

Ligand Synthesis Workflow

Since the specific ethoxy ligand is a specialized building block, it is often synthesized via the etherification of 6-bromo-2-pyridinecarbonitrile followed by reduction.

Synthesis Start 6-Bromo-2-pyridinecarbonitrile Step1 Etherification (NaOEt / EtOH, Reflux) Start->Step1 Inter 6-Ethoxy-2-pyridinecarbonitrile Step1->Inter Step2 Reduction (BH3·THF or H2/Pd-C) Inter->Step2 Final (6-Ethoxypyridin-2-yl)methanamine Step2->Final

Figure 1: Synthetic pathway for the ligand from commercial precursors.[4]

Crystallization Protocol (Copper(II) Complex)

Objective: Isolate single crystals suitable for XRD.

  • Stoichiometry: Dissolve 1.0 eq (0.5 mmol) of (6-Ethoxypyridin-2-yl)methanamine in 5 mL of absolute ethanol.

  • Metal Addition: Add 1.0 eq (0.5 mmol) of Cu(ClO₄)₂·6H₂O (or CuCl₂) dissolved in 3 mL ethanol dropwise with stirring.

    • Note: The solution will turn deep blue (Cu-amine formation).

  • Filtration: Filter any immediate precipitate (often amorphous).

  • Crystal Growth:

    • Method A (Vapor Diffusion): Place the filtrate in a small vial. Place this vial inside a larger jar containing diethyl ether. Seal tightly.

    • Method B (Slow Evaporation): Cover the vial with parafilm, poke 2-3 small holes, and let stand at room temperature for 3-5 days.

  • Harvest: Blue block-like crystals should form. Wash with cold ether.

Structural Visualization (Coordination Mode)

The following diagram illustrates the steric impact of the ethoxy group compared to the unsubstituted analogue.

Coordination Cu Cu(II) N_py N (Pyridine) Cu->N_py ~2.04 Å N_am N (Amine) Cu->N_am ~1.99 Å N_py->N_am Bite Angle ~81° Ethoxy 6-Ethoxy Group (Steric Bulk) N_py->Ethoxy Ethoxy->Cu Steric Clash Blocks Axial Site

Figure 2: Coordination sphere visualization highlighting the steric blocking of the axial site by the 6-ethoxy substituent.

References

  • Sigma-Aldrich. (6-Methoxypyridin-2-yl)methanamine Product Specification & Safety Data. Retrieved from .

  • PubChem. (6-Ethoxypyridin-2-yl)methanamine Compound Summary (CID 586710). National Library of Medicine. Retrieved from .

  • Suzuki, T., et al. (2010). "Structural diversity in copper(II) complexes with 6-substituted-2-pyridylmethylamine ligands." Polyhedron. (General reference for homologous series trends).
  • BLD Pharm. Product Analysis: (6-Ethoxypyridin-2-yl)methanamine dihydrochloride. Retrieved from .

Sources

Safety Operating Guide

(6-Ethoxypyridin-2-yl)methanamine: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(6-Ethoxypyridin-2-yl)methanamine (CAS: 1248397-68-3) is a functionalized pyridine building block used frequently in medicinal chemistry. Its dual nature—possessing both a basic primary amine and an electron-rich ethoxy-pyridine ring—dictates specific disposal protocols.

Improper disposal poses two distinct risks: environmental toxicity (pyridine ring persistence in aquatic systems) and chemical incompatibility (exothermic reaction with acids due to the methanamine group). This guide provides a self-validating workflow to ensure compliance with RCRA standards and Good Laboratory Practice (GLP).

Chemical Identification Data
ParameterSpecification
Chemical Name (6-Ethoxypyridin-2-yl)methanamine
CAS Number 1248397-68-3
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Physical State Typically Liquid or Low-Melting Solid (Oil)
Acidity/Basicity Basic (Primary Amine)
Hazard Class Irritant (Skin/Eye), Acute Tox.[1][2][3][4] (Oral/Dermal - Potential)

Hazard Assessment & Segregation Logic

Why this matters: Pyridine derivatives are notorious for aquatic toxicity and persistence. The amine functionality creates immediate physical hazards in the waste stream.

The "Two-Stream" Segregation Rule

To prevent cross-reactivity in waste drums, you must classify this compound based on its functional reactivity, not just its toxicity.

  • Basicity (Primary Driver): The methanamine group (

    
    ) is a strong nucleophile and base.
    
    • Risk: Mixing with concentrated acid waste streams (e.g., waste H₂SO₄ or HNO₃) will trigger an immediate, violent exothermic neutralization.

    • Action:NEVER dispose of in "Acid Waste" containers.

  • Flammability/Combustibility: As an organic amine/ether, the flash point is likely

    
    .
    
    • Action: Segregate into "Flammable Organic Waste" or "Basic Organic Waste" streams.

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Preparation

Before moving the vessel to the waste accumulation area, verify the state of the material.

  • Quenching (Synthesis Residues): If the material is part of a reaction mixture containing reactive reagents (e.g., acyl chlorides, anhydrides), quench the reaction first.

  • pH Check: If the material is in an aqueous solution (rare for disposal, common for cleaning), ensure pH is >9 before adding to basic organic waste to prevent precipitation or heating.

  • Solvent Dilution: Pure (6-Ethoxypyridin-2-yl)methanamine should be dissolved in a compatible combustible solvent (e.g., Ethanol, Acetone) if not already in solution. This facilitates smooth incineration.

Phase B: Waste Stream Selection

Follow this decision matrix to determine the correct drum.

DisposalDecision Start Waste Material: (6-Ethoxypyridin-2-yl)methanamine State Physical State? Start->State Solid Solid / Absorbed (Spill Debris) State->Solid Solid Liquid Liquid Solution State->Liquid Liquid StreamC Solid Hazardous Waste (Double Bagged) Solid->StreamC Pack in Drum Contam Halogenated Solvents Present? (DCM/Chloroform) Liquid->Contam StreamA Stream A: Halogenated Organic Waste Contam->StreamA Yes (>2%) StreamB Stream B: Non-Halogenated Organic Waste (Preferred) Contam->StreamB No (Ethanol/Acetone base)

Figure 1: Decision matrix for segregating (6-Ethoxypyridin-2-yl)methanamine based on solvent background and physical state.

Phase C: Final Destruction (Facility Level)

Note: This section informs your choice of licensed waste contractor.

The only acceptable destruction method for pyridine derivatives is High-Temperature Incineration .

  • Requirement: The incinerator must be equipped with a scrubber (secondary combustion chamber).

  • Reasoning: The combustion of the pyridine ring and amine group generates Nitrogen Oxides (

    
    ). Standard combustion without scrubbing releases these toxic gases into the atmosphere.
    
  • Prohibition: NO drain disposal. Pyridines have high aquatic toxicity and can disrupt microbial activity in municipal water treatment plants.

Spill Contingency Plan

In the event of a benchtop spill, immediate containment is required to prevent vapor release and surface corrosion.

  • Evacuate & Ventilate: The ethoxy/amine combination may produce irritating vapors. Clear the immediate area.

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Containment: Ring the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels initially, as amines can react with bleached paper or cotton to generate heat.

  • Neutralization (Optional but Recommended):

    • Apply a weak acid neutralizer (e.g., Citric Acid powder) to the spill over the absorbent material to convert the volatile amine into a non-volatile salt.

  • Collection: Scoop the resulting sludge into a wide-mouth jar. Label as "Hazardous Waste - Solid Debris (Pyridine Contaminated)."

Regulatory & Compliance Codes

Ensure your waste tag includes the following constituents to comply with US EPA (RCRA) and global GHS standards:

  • Constituents: (6-Ethoxypyridin-2-yl)methanamine, [Solvent Name].

  • Hazards: Flammable (if in solvent), Irritant, Toxic.

  • RCRA Code: While this specific derivative is not explicitly P-listed or U-listed, it should be treated by the characteristic of Ignitability (D001) (if in solvent) or generally as Toxic Waste .

    • Note: Parent Pyridine is U196; treating derivatives with equal caution is the industry standard for liability protection.

References

  • Chemical Identification: BLD Pharm. (6-Ethoxypyridin-2-yl)methanamine Product Data (CAS 1248397-68-3). Retrieved from

  • General Pyridine Safety: Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from

  • Safety Data Sheet (Analog): Sigma-Aldrich. Safety Data Sheet for (6-Methoxypyridin-2-yl)methanamine. Retrieved from

  • Chemical Compatibility: Michigan State University EHS. Chemical Compatibility Table - Reactivity Groups. Retrieved from

Sources

Personal protective equipment for handling (6-Ethoxypyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for the handling of (6-Ethoxypyridin-2-yl)methanamine . As a research chemical often used as a building block in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands), specific toxicological data may be sparse. Therefore, this protocol applies the "Precautionary Principle," deriving safety measures from the most hazardous properties of structural analogs (e.g., aminomethylpyridines and alkoxypyridines).

Part 1: Chemical Profile & Hazard Logic

Compound Identity:

  • Chemical Name: (6-Ethoxypyridin-2-yl)methanamine

  • Functional Groups: Pyridine ring (aromatic heterocycle), Ethoxy group (ether), Methanamine (primary alkyl amine).

  • Chemical Logic for Safety:

    • Primary Amine (

      
      ):  High basicity. Potential for chemical burns, severe eye damage, and respiratory irritation. Amines can absorb 
      
      
      
      from air to form carbamates.
    • Pyridine Ring: Associated with distinct odor, potential neurotoxicity, and flammability.[1][2]

    • Ethoxy Group: Adds lipophilicity, potentially increasing skin absorption rates compared to non-substituted pyridines.

Anticipated GHS Classifications (Inferred from Analogs):

  • Danger: Causes severe skin burns and eye damage (H314).[3]

  • Warning: Harmful if swallowed, in contact with skin, or inhaled (H302+H312+H332).[4]

  • Warning: Combustible liquid/solid (depending on MW/purity).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[5]

Protection ZoneRequired EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The amine moiety is basic; vapors or splashes can cause irreversible corneal opacity. Goggles provide a seal against vapors.[6]
Dermal (Hands) Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeoprenePyridine derivatives permeate latex rapidly. Double gloving creates a "breakthrough buffer." If the outer glove is splashed, strip it immediately; the inner glove protects during removal.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary containment. If working outside a hood (strongly discouraged), a full-face respirator with Organic Vapor/Amine (OV/AG) cartridges is mandatory.
Body Lab Coat (Cotton/Flame Resistant) + Chemical ApronSynthetic fabrics (polyester) can melt into skin if a fire occurs. An apron protects the chest/lap during liquid transfer.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Pre-Operational Checks
  • Verify Atmosphere: Ensure the fume hood is active.

  • Quench Agents: Prepare a beaker of dilute acetic acid (5%) or citric acid. This serves as a neutralizing station for minor surface contamination (do not use on skin).

  • Inert Environment: This compound is likely hygroscopic and air-sensitive (amine oxidation). Plan to handle it under Nitrogen (

    
    ) or Argon (
    
    
    
    ) flow if high purity is required.
Phase B: Handling & Synthesis Workflow

HandlingWorkflow cluster_safety Critical Control Points Start Start: Remove from Storage (Cold/Dry/Inert) Check Visual Check: Crystals vs. Oil? (Hygroscopicity Warning) Start->Check Weigh Weighing: Use Anti-Static Gun Inside Hood Check->Weigh If Solid Solubilize Solubilization: Add Solvent (e.g., DCM, MeOH) Exothermic Risk Check->Solubilize If Liquid/Oil Weigh->Solubilize Reaction Reaction Execution (Inert Atmosphere) Solubilize->Reaction Cleanup Decontamination: Wipe surfaces with dilute acid Reaction->Cleanup

Figure 1: Operational workflow emphasizing critical control points where exposure risk is highest.

  • Transfer: Open the container only inside the fume hood. If the substance has liquefied (deliquescence), use a glass pipette or syringe; do not attempt to pour.

  • Weighing:

    • Solid: Use a closed balance or a balance inside a hood. If the balance is outside, tare a vial, add solid inside the hood, cap tightly, and then weigh.

    • Liquid: Weigh by difference using a syringe.

  • Solvent Addition: Add solvents slowly. Amines can be exothermic upon solvation, especially with protic solvents.

Phase C: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon preferred). Cap seal with Parafilm to prevent moisture ingress.

  • Incompatibility: Keep away from strong oxidizing agents (peroxides), acid chlorides, and anhydrides.

Part 4: Emergency Response Plan

Self-Validating Response System:

  • Trigger: "I smell fish/ammonia"

    
    Action: Check hood sash, check glove integrity.
    
  • Trigger: "Burning sensation on hand"

    
    Action: Immediate wash; do not wait for visual burn.
    

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact (Potential Burn) Type->Skin Eye Eye Contact (Corrosive Risk) Type->Eye Inhale Inhalation (Resp. Distress) Type->Inhale ActionSkin Flush 15min+ Soap & Water Discard Gloves Skin->ActionSkin ActionEye Eye Wash Station 15min Force Open Seek Medical Eye->ActionEye ActionInhale Fresh Air Oxygen if needed Monitor Edema Inhale->ActionInhale

Figure 2: Triage logic for immediate exposure response.

Specific Medical Notes:

  • Eyes: Speed is critical. Alkaline/Amine burns penetrate deeper than acid burns. Irrigation must start within seconds.

  • Skin: Do not use vinegar (acid) on skin burns; the heat of neutralization can worsen the injury. Use copious water.[7][8]

Part 5: Disposal Strategy

Waste Stream Classification:

  • Primary Stream: Hazardous Organic Waste (Basic/Amine).

  • Contaminated Solids: Gloves, paper towels, and weigh boats must be bagged as solid hazardous waste.

Disposal Protocol:

  • Dissolution: Dissolve any remaining material in a combustible solvent (e.g., Ethanol or Acetone).

  • Neutralization (Optional but Recommended): If the facility requires pH neutral waste, carefully treat the solution with dilute Hydrochloric Acid (1M) to form the hydrochloride salt, which is generally more stable and less volatile.

  • Labeling: Clearly label as "Organic Waste - Contains Pyridine/Amines."

  • Destruction: The standard method is chemical incineration equipped with an afterburner and scrubber (to manage Nitrogen Oxides,

    
    ).
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]

  • PubChem. (n.d.). Compound Summary: Pyridin-2-ylmethanamine derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Pyridine Derivatives. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.